Rosuvastatin(1-)
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C22H27FN3O6S- |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
(E,3R,5S)-7-[4-(4-fluorophenyl)-2-[methyl(methylsulfonyl)amino]-6-propan-2-ylpyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C22H28FN3O6S/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30)/p-1/b10-9+/t16-,17-/m1/s1 |
InChI Key |
BPRHUIZQVSMCRT-VEUZHWNKSA-M |
Isomeric SMILES |
CC(C)C1=NC(=NC(=C1/C=C/[C@H](C[C@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Canonical SMILES |
CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Pathways for Rosuvastatin (B1679574) and its Key Intermediates
The construction of the Rosuvastatin molecule is a significant undertaking in medicinal chemistry, primarily centered on the strategic coupling of its two main fragments: the pyrimidine (B1678525) heterocycle and the chiral dihydroxyheptenoate side-chain. Several classical olefination reactions have been pivotal in forging the crucial carbon-carbon double bond that links these two components.
Wittig and Wittig-Horner Reaction Approaches
The Wittig reaction and its variant, the Horner-Wadsworth-Emmons (HWE) reaction, are among the most widely utilized methods for the synthesis of Rosuvastatin. researchgate.netresearchgate.net These reactions involve the coupling of a phosphorus ylide or a phosphonate (B1237965) carbanion with an aldehyde, respectively, to form the characteristic alkene linkage in the Rosuvastatin backbone.
In a typical Wittig approach, a phosphonium (B103445) salt of the pyrimidine moiety is treated with a strong base to generate the corresponding ylide. This ylide then reacts with a chiral aldehyde representing the side-chain to yield the desired alkene. researchgate.net A key intermediate in this process is tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate, which serves as the chiral side-chain aldehyde. mdpi.com The coupling with a pyrimidine-derived phosphonium salt, such as [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl (methylsulfonyl)amino]-5 pyrimidinyl]methyl] triphenyl-bromide, under basic conditions, leads to the formation of a protected Rosuvastatin intermediate. acs.org
The Horner-Wadsworth-Emmons (HWE) reaction offers several advantages over the classical Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the easier removal of the water-soluble phosphate (B84403) byproduct, which simplifies purification. waters.comorgsyn.orgwikipedia.org A key advantage of the HWE reaction in the context of Rosuvastatin synthesis is its ability to "lock in" the desired E-alkene stereochemistry. waters.com This is a critical feature, as the therapeutic efficacy of Rosuvastatin is dependent on the correct stereoisomer. The HWE approach typically employs a phosphonate ester of the pyrimidine fragment which reacts with the chiral side-chain aldehyde.
Table 1: Comparison of Wittig and Horner-Wadsworth-Emmons Reactions in Rosuvastatin Synthesis
| Feature | Wittig Reaction | Horner-Wadsworth-Emmons (HWE) Reaction |
| Phosphorus Reagent | Phosphonium ylide | Phosphonate carbanion |
| Key Intermediates | Pyrimidine phosphonium salt, Chiral side-chain aldehyde | Pyrimidine phosphonate ester, Chiral side-chain aldehyde |
| Stereoselectivity | Can produce a mixture of E/Z isomers | Generally high E-selectivity |
| Byproduct Removal | Triphenylphosphine oxide (often requires chromatography) | Water-soluble phosphate esters (easier removal) |
| Reactivity | Less reactive ylides | More nucleophilic carbanions |
Julia-Modified Olefination Strategies
The Julia-Kocienski olefination, a modification of the original Julia olefination, has emerged as a powerful tool for the stereoselective synthesis of Rosuvastatin. thieme-connect.comgoogle.comorganic-chemistry.org This reaction involves the coupling of a sulfone derivative of the pyrimidine core with an aldehyde representing the chiral side-chain. A significant advantage of this method is its high stereoselectivity, often yielding the desired (E)-alkene with exceptional purity (E/Z ratios up to 300:1 have been reported). thieme-connect.comrsc.org
In this approach, a sulfone derivative of the pyrimidine, such as a benzothiazolyl sulfone, is deprotonated with a base to form a carbanion. thieme-connect.comorganic-chemistry.org This carbanion then reacts with the chiral side-chain aldehyde, typically a lactonized precursor, to form an intermediate that undergoes spontaneous elimination to yield the alkene. thieme-connect.comrsc.org The use of sodium-containing bases has been shown to strongly favor the formation of the E-isomer, which is the required configuration for Rosuvastatin. google.com The Julia-Kocienski reaction often provides better yields and a more favorable impurity profile compared to the Wittig approach.
Stereocontrolled Synthesis Techniques
The correct stereochemistry of the dihydroxyheptenoate side-chain is crucial for the biological activity of Rosuvastatin. The molecule possesses two critical chiral centers at C3 and C5 of the heptenoate chain, which must be in the (3R, 5S) configuration. waters.com Various stereocontrolled synthesis techniques have been developed to establish these chiral centers with high precision.
One notable strategy involves an iodine chloride-induced intramolecular cyclization of a chiral homoallylic carbonate. rsc.orgnih.gov This method delivers the C6-formyl statin side chain with the desired syn-1,3-diol moiety. Another approach utilizes a Keck enantioselective allylation of chloroacetaldehyde (B151913) with allyltributylstannane (B1265786) to install the 5R-stereocenter, followed by a vanadium-catalyzed syn-diastereoselective epoxidation to establish the 3R-chirality. researchgate.netresearchgate.net
The Narasaka-Prasad reduction is another well-established method for the diastereoselective reduction of a chiral β-hydroxy-3-ketoester to generate the syn-1,3-diol. waters.comrsc.org This reduction is often employed in industrial processes starting from readily available chiral precursors like (S)-epichlorohydrin. rsc.org Asymmetric hydrogenation reactions catalyzed by ruthenium complexes have also been used to create one of the stereogenic centers in the side-chain precursor. researchgate.net
Novel Synthetic Approaches and Process Chemistry Enhancements
In recent years, significant efforts have been directed towards developing more sustainable, efficient, and scalable synthetic routes for Rosuvastatin, driven by the principles of green chemistry.
Development of Eco-Friendly and Scalable Synthesis Routes
A key area of development has been the move towards greener reaction conditions. One such innovation is the use of a liquid-assisted Wittig reaction for the synthesis of Rosuvastatin intermediates. scirp.org This mechanochemical approach, which involves grinding the reactants together with a small amount of solvent, has been shown to significantly reduce the environmental factor (E-factor) compared to traditional methods. scirp.org Under optimized conditions, this method can achieve high conversion rates and favorable E:Z isomer ratios. scirp.org
The development of scalable processes that avoid hazardous reagents and extreme temperatures is also a priority. researchgate.net Research has focused on replacing pyrophoric and hazardous reagents like n-butyl lithium and triethyl borane (B79455) with simpler bases such as sodium hydroxide (B78521) and potassium carbonate. researchgate.net Furthermore, developing processes that are commercially scalable and cost-effective is a continuous goal in the pharmaceutical industry. researchgate.netgoogle.com
Utilization of Biocatalysis in Rosuvastatin Synthesis
Biocatalysis has emerged as a powerful tool in the synthesis of Rosuvastatin, offering high stereoselectivity and milder reaction conditions. mdpi.comnih.govnih.gov Enzymes are increasingly being employed to create the chiral centers of the side-chain with exceptional precision.
A notable example is the use of deoxyribose-5-phosphate aldolase (B8822740) (DERA) to catalyze a one-pot tandem aldol (B89426) reaction. nih.govnih.govnih.gov This enzymatic process can form a 6-carbon intermediate with two stereogenic centers from simple starting materials, achieving excellent enantiomeric and diastereomeric excess. nih.gov This chemoenzymatic approach has been shown to be highly efficient, with significant improvements in volumetric productivity, making it a commercially attractive process. acs.orgnih.gov
Ketoreductases (KREDs) have also been successfully used for the highly stereoselective reduction of a ketoester to produce an enantiomerically pure alcohol, a key intermediate for the Rosuvastatin side-chain. researchgate.net This biocatalytic reduction can be performed at a large scale and avoids the need for cryogenic conditions often required in traditional chemical reductions. researchgate.net The integration of such biocatalytic steps into multistep syntheses, sometimes without the need for intermediate isolation, represents a significant advancement in the efficient and sustainable production of Rosuvastatin intermediates. acs.org
Table 2: Key Enzymes and Their Roles in Rosuvastatin Synthesis
| Enzyme | Reaction Type | Role in Rosuvastatin Synthesis | Reference |
| Deoxyribose-5-phosphate aldolase (DERA) | Aldol reaction | Catalyzes the formation of a 6-carbon intermediate with two chiral centers for the side-chain. | nih.govnih.govnih.gov |
| Ketoreductase (KRED) | Reduction | Stereoselective reduction of a ketoester to a chiral alcohol intermediate for the side-chain. | researchgate.net |
| Lipase | Resolution | Used in the resolution of intermediates. | nih.govgoogle.com |
Synthesis and Characterization of Rosuvastatin Impurities and Related Compounds
The quality control of Rosuvastatin relies on the identification and synthesis of its impurities and related compounds. These compounds serve as reference standards for analytical methods. Research has focused on developing synthetic routes to obtain these specific molecules for characterization.
During the process development of Rosuvastatin, several process-related impurities and degradation products are formed. The isolation and characterization of these substances are crucial for improving the yield and purity of the final active pharmaceutical ingredient. derpharmachemica.com Key impurities that have been synthesized and characterized include stereoisomers, oxidation products, and adducts.
One study detailed the synthesis of three specific Rosuvastatin impurities. magtechjournal.com The synthesis started from t-Butyl-6-[(1E)-2-[4-(4-fluorophenyl)-6-isopropanyl-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-dioxane-4-acetate (referred to as compound 1a). magtechjournal.com This starting material was converted to its de-ketal form (compound 1b), which then underwent hydrolysis to yield compound 1c. magtechjournal.com From these intermediates, the following impurities were prepared:
Impurity 1 (Lactone): N-[4-(4-fluorophenyl)-6-isopropanyl-5-[(1E)-2-[(2S, 4R)-4-hydroxyl-6-oxo-2H-pyran-2-ethenyl]-2-pyrimidinyl]-N-methyl methane (B114726) sulfonamide was obtained through the intramolecular dehydration of compound 1c. magtechjournal.com
Impurity 2 (Anti-isomer): (3R, 5S, 6E)-7-[4-(4-fluorophenyl)-6-isopropanyl-2-[methyl(methylsulfonyl)amino]-pyrimidin-5-yl]-3,5-dihydroxy-6-heptenoic acid was prepared from compound 1b via oxidation with 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), followed by reduction with tetramethylammonium (B1211777) triacetoxyborohydride (B8407120) and subsequent hydrolysis. magtechjournal.com
Impurity 3 (5-Keto acid): (3R, 6E)-7-[4-(4-fluorophenyl)-6-isopropanyl-2-[methyl(methylsulfonyl) amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic acid was synthesized through the oxidation of compound 1c with DDQ. magtechjournal.combvsalud.org
The structures of these synthesized impurities were confirmed using Proton Nuclear Magnetic Resonance (¹H-NMR) and Mass Spectrometry (MS). magtechjournal.combvsalud.org
Another minor impurity, known as Impurity A (acetone adduct) , has also been synthesized. researchgate.netresearchgate.net The synthesis of this compound, chemically named (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[[(2-hydroxy-2-methylpropyl)sulfonyl(methyl)amino]-6-(1-methylethyl)-pyrimidin-5-yl]-3,5-dihydroxyheptenoicacid hemicalcium salt, was achieved in six steps starting from the formation of a β-hydroxy sulfonamide intermediate. researchgate.netresearchgate.net
The synthesis of a chiral isomer impurity has been developed with a reported purity of 98.8% and a yield of 75%. The process involves deprotection, oxidation, reduction, hydrolysis, and salification steps. google.com The oxidation step utilizes manganese dioxide, and the reduction is performed with sodium borohydride. google.com
The table below summarizes some of the known impurities of Rosuvastatin and their common names.
| Impurity Name/Type | Chemical Name |
| Impurity 1 / Lactone | N-[4-(4-fluorophenyl)-6-isopropanyl-5-[(1E)-2-[(2S, 4R)-4-hydroxyl-6-oxo-2H-pyran-2-ethenyl]-2-pyrimidinyl]-N-methyl methane sulfonamide |
| Impurity 2 / Anti-isomer | (3R, 5S, 6E)-7-[4-(4-fluorophenyl)-6-isopropanyl-2-[methyl(methylsulfonyl)amino]-pyrimidin-5-yl]-3,5-dihydroxy-6-heptenoic acid |
| Impurity 3 / 5-Keto Acid | (3R, 6E)-7-[4-(4-fluorophenyl)-6-isopropanyl-2-[methyl(methylsulfonyl) amino]-5-pyrimidinyl]-3-hydroxy-5-oxo-6-heptenoic acid |
| Impurity A / Acetone Adduct | (3R,5S,6E)-7-[4-(4-fluorophenyl)-2-[[(2-hydroxy-2-methylpropyl)sulfonyl(methyl)amino]-6-(1-methylethyl)-pyrimidin-5-yl]-3,5-dihydroxyheptenoicacid hemicalcium salt |
| 3R, 5R-isomer | Bis (+) 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methane sulfonylaminopyrimidin)-5-yl] (3R, 5R) - dihydroxy-(E)-6-heptenoate calcium |
| 3S, 5R-isomer | Bis (+) 7-[4-(4-fluorophenyl)-6-isopropyl-2-(N-methyl-N-methane sulfonylaminopyrimidin)-5-yl] (3S, 5R) - dihydroxy-(E)-6-heptenoate calcium |
| N-desmethyl Rosuvastatin | (E)-7-(4-(4-fluorophenyl)-6-isopropyl-2-(methylsulfonamido)pyrimidin-5-yl)-3,5-dihydroxyhept-6-enoic acid |
Investigation of Rosuvastatin Derivative Synthesis
The synthesis of Rosuvastatin and its derivatives has been an area of extensive research, focusing on developing novel, efficient, and environmentally friendly methods. These investigations often involve creating new intermediate compounds to streamline the manufacturing process. asianpubs.orgwipo.int
One of the most common methods for synthesizing Rosuvastatin intermediates is the Wittig reaction. scirp.org A mechanochemical, liquid-assisted Wittig reaction has been explored for the synthesis of the key intermediate, (4R,6S)-6-[(1E)-2-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl(methylsulfonyl)amino]-5-pyrimidinyl]ethenyl]-2,2-dimethyl-1,3-Dioxane-4-acetic acid, 1,1-dimethylethyl ester. scirp.org This approach offers a greener alternative to traditional methods by reducing solvent use and improving the environmental factor (E-factor). scirp.org The reaction couples [[4-(4-fluorophenyl)-6-(1-methylethyl)-2-[methyl (methylsulfonyl)amino]-5 pyrimidinyl]methyl] triphenyl-bromide with Tert-butyl 2-[(4R,6S)-6-Formyl-2,2-dimethyl-1,3-dioxan-4-yl) acetate. scirp.org
Another novel synthetic approach involves a five-step route for the core of Rosuvastatin, which includes a Biginelli reaction, dehydrogenation, chlorination, sulfonamidation, and reduction. researchgate.net This method utilizes an aqueous solution of tert-butylhydroperoxide for the dehydrogenation step instead of nitric acid and employs N,N-dimethylaniline as a catalyst to facilitate the chlorination. researchgate.net
Researchers have also developed processes using novel intermediates to improve efficiency and yield. asianpubs.orgresearchgate.net One such process describes the preparation of Rosuvastatin by condensing methyl (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-triphenylphosphoranylidene hexanoate (B1226103) with 4-(4-fluorophenyl)-6-isopropyl-2-[methyl(methylsulfonyl)amino]pyrimidin-5-carboxaldehyde. wjpmr.com This is followed by deprotection and conversion to the final calcium salt. wjpmr.com An alternative route involves condensing diphenyl {4-(4-fluorophenyl)-6-isopropyl-2[methyl(methylsulfonyl)amino]pyrimidin-5-yl-methyl}phosphineoxide with tert-butyl 2-[(4R,6S)-6-formyl-2,2-dimethyl-1,3-dioxan-4-yl]acetate. wjpmr.com
The development of these synthetic strategies focuses on several key objectives:
Stereocontrol: Achieving the correct stereochemistry at the chiral centers of the side chain is critical. Methods like the Keck enantioselective allylation and Sharpless asymmetric epoxidation have been employed to install the required 3R and 5S stereocenters. researchgate.netresearchgate.net
Cost-Effectiveness: By using simpler bases like sodium hydroxide and avoiding expensive reagents, the commercial viability of the synthesis is enhanced. researchgate.net
The table below highlights different synthetic strategies investigated for Rosuvastatin and its derivatives.
| Synthetic Strategy | Key Reaction / Intermediate | Purpose / Advantage |
| Mechanochemical Synthesis | Liquid-assisted Wittig reaction | Green chemistry approach, lower E-factor. scirp.org |
| Novel Five-Step Route | Biginelli reaction, Dehydrogenation with tert-butylhydroperoxide | Avoids harsh reagents like nitric acid, improves efficiency. researchgate.net |
| Phosphorane Side Chain | Methyl (3R)-3-[(tert-butyldimethylsilyl)oxy]-5-oxo-6-triphenylphosphoranylidene hexanoate | Alternative condensation partner for the pyrimidine core. wjpmr.com |
| Phosphine Oxide Side Chain | Diphenyl {4-(4-fluorophenyl)-6-isopropyl-2[methyl(methylsulfonyl)amino]pyrimidin-5-yl-methyl}phosphineoxide | Alternative Horner-Wadsworth-Emmons type reagent. wjpmr.com |
| Stereoselective Synthesis | Keck enantioselective allylation, VO(acac)2-catalyzed epoxidation | Establishes the correct 3R and 5S stereochemistry. researchgate.netresearchgate.net |
Molecular Mechanism of Action and Cellular Biochemistry in Vitro and Preclinical Focus
Competitive Inhibition of 3-Hydroxy-3-Methylglutaryl Coenzyme A (HMG-CoA) Reductase
Rosuvastatin's principal mechanism of action is the potent and competitive inhibition of HMG-CoA reductase, the rate-limiting enzyme in the cholesterol synthesis pathway. patsnap.comnih.govnih.govdrugbank.com This enzyme catalyzes the conversion of HMG-CoA to mevalonate (B85504), a critical precursor for cholesterol. patsnap.comdrugbank.com By blocking this step, rosuvastatin (B1679574) effectively curtails the endogenous production of cholesterol, primarily within hepatocytes. drugbank.comyoutube.com
The inhibition is a reversible process. researchgate.netnih.govportlandpress.com Rosuvastatin's binding affinity for HMG-CoA reductase is significantly higher than that of the natural substrate, HMG-CoA. nih.govnih.gov Studies have shown that rosuvastatin is a potent inhibitor, with its efficacy being comparable to or greater than other statins like atorvastatin (B1662188), cerivastatin, and simvastatin, and more potent than fluvastatin (B1673502) and pravastatin. nih.govportlandpress.com The binding process involves the formation of an initial enzyme-inhibitor complex which then transitions to a more tightly associated state. nih.govportlandpress.com
Detailed Enzyme-Substrate Binding Interactions
The high affinity of rosuvastatin for HMG-CoA reductase is a result of specific and extensive interactions with the enzyme's active site. portlandpress.com Rosuvastatin occupies the same region where the hydroxymethylglutaryl portion of the HMG-CoA substrate would normally bind. portlandpress.com Quantum biochemistry studies have highlighted key amino acid residues within the HMG-CoA reductase binding pocket that are crucial for this interaction. Attractive forces are exerted by residues such as K735, R590, K692, K691, R702, and R568, while repulsive interactions occur with residues like E665, D767, D690, and E559. researchgate.net
The binding of rosuvastatin to the enzyme is characterized by a significant and favorable change in enthalpy, indicating strong binding forces. nih.govportlandpress.com This high affinity is also attributed to more extensive hydrophobic interactions compared to the natural substrate. portlandpress.com The binding kinetics are competitive with respect to HMG-CoA, meaning it directly competes with the substrate for the active site, and non-competitive with respect to NADPH, the co-factor in the enzymatic reaction. nih.govportlandpress.com
Downstream Biochemical Pathway Modulation in Cholesterol Biosynthesis
The inhibition of HMG-CoA reductase by rosuvastatin sets off a cascade of downstream biochemical events. The primary consequence is a reduction in intracellular cholesterol levels within liver cells. patsnap.comnih.gov This depletion of hepatic cholesterol stimulates the upregulation of low-density lipoprotein (LDL) receptors on the surface of hepatocytes. patsnap.comdrugbank.comresearchgate.net The increased number of LDL receptors enhances the uptake and breakdown of circulating LDL and very-low-density lipoprotein (VLDL), leading to a decrease in their plasma concentrations. researchgate.net
Furthermore, statins, including rosuvastatin, can also decrease the production of apolipoprotein B (ApoB), a key component of VLDL, which further contributes to the reduction of VLDL and triglyceride levels in the circulation. nih.gov
Cellular Uptake and Transporter Mechanisms (Non-Clinical)
As a hydrophilic compound, rosuvastatin relies on active transport mechanisms to cross cell membranes. nih.govresearchgate.net Its disposition is significantly influenced by various uptake and efflux transporters.
Role of Organic Anion Transporting Polypeptides (OATPs: OATP1B1, OATP1B3, SLCO2B1)
The uptake of rosuvastatin into hepatocytes is primarily mediated by organic anion transporting polypeptides (OATPs). nih.govresearchgate.net Specifically, OATP1B1 (encoded by the SLCO1B1 gene), OATP1B3 (encoded by SLCO1B3), and OATP2B1 (encoded by SLCO2B1) are key transporters involved in this process. nih.govresearchgate.netclinpgx.orgnih.gov Genetic variations in the genes encoding these transporters can significantly impact rosuvastatin's pharmacokinetics. nih.govresearchgate.netclinpgx.org For instance, reduced function of OATP1B1 has been associated with increased plasma concentrations of rosuvastatin. nih.govyoutube.com
Role of Efflux Transporters (ABCG2, ABCC2, ABCB11)
Efflux transporters play a crucial role in limiting the absorption and facilitating the excretion of rosuvastatin. The breast cancer resistance protein (BCRP), encoded by the ABCG2 gene, is a key efflux transporter that limits rosuvastatin absorption in the intestine by pumping it back into the intestinal lumen. nih.govresearchgate.netresearchgate.net Reduced function of ABCG2 can lead to increased systemic exposure to rosuvastatin. nih.govresearchgate.netnih.gov Other efflux transporters, including multidrug resistance-associated protein 2 (MRP2 or ABCC2) and bile salt export pump (BSEP or ABCB11), are also involved in the transport of rosuvastatin. clinpgx.orgresearchgate.net
Pleiotropic Effects and Non-Lipid Lowering Mechanisms (In Vitro and Cellular Studies)
In vitro and cellular studies have revealed several of these non-lipid-lowering mechanisms:
Anti-inflammatory Effects: Rosuvastatin has demonstrated anti-inflammatory properties in various cell culture models. researchgate.netnih.govmdpi.comacs.org It can inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-α (TNF-α), and IL-6, while promoting the production of the anti-inflammatory cytokine IL-10. nih.govmdpi.comacs.org Studies on THP-1 macrophages have shown that rosuvastatin can suppress inflammation by upregulating IL-37 expression. mdpi.com Furthermore, in cultured microglial cells, rosuvastatin has been shown to inhibit pro-inflammatory functions and enhance anti-inflammatory responses. nih.gov
Antioxidant Properties: Rosuvastatin has been shown to possess antioxidant effects by reducing oxidative stress. researchgate.netresearchgate.netnih.gov It can enhance the synthesis of glutathione (B108866), a key intracellular antioxidant, and down-regulate NADPH oxidase, an enzyme involved in the production of reactive oxygen species (ROS). researchgate.net Studies have demonstrated that rosuvastatin can protect cells from oxidative damage and DNA damage. researchgate.net
Improved Endothelial Function: Rosuvastatin has been shown to improve the function of endothelial cells in vitro. nih.govspandidos-publications.comnih.govbenthamdirect.com It can protect human umbilical vein endothelial cells (HUVECs) from injury induced by oxidized LDL and can enhance the production of nitric oxide (NO), a key molecule in maintaining vascular health. spandidos-publications.com This protective effect is partly attributed to its ability to reduce endoplasmic reticulum stress. nih.govbenthamdirect.comingentaconnect.com
Modulation of Cellular Processes: In vitro studies have also indicated that rosuvastatin can influence other cellular processes. For example, it has been shown to inhibit the proliferation and adhesion of microglial cells. nih.gov Additionally, some studies suggest that statins may have an impact on bone metabolism by influencing osteoblast and osteoclast activity. nih.gov
Interactive Data Table: Key Transporters of Rosuvastatin
| Transporter Family | Transporter Name | Gene | Function | Impact of Reduced Function on Rosuvastatin |
| Organic Anion Transporting Polypeptides (OATPs) | OATP1B1 | SLCO1B1 | Hepatic Uptake | Increased Plasma Concentration |
| Organic Anion Transporting Polypeptides (OATPs) | OATP1B3 | SLCO1B3 | Hepatic Uptake | Potential for Increased Plasma Concentration |
| Organic Anion Transporting Polypeptides (OATPs) | OATP2B1 | SLCO2B1 | Hepatic and Intestinal Uptake | Potential for Altered Pharmacokinetics |
| ATP-Binding Cassette (ABC) Transporters | ABCG2 (BCRP) | ABCG2 | Intestinal and Hepatic Efflux | Increased Plasma Concentration |
| ATP-Binding Cassette (ABC) Transporters | ABCC2 (MRP2) | ABCC2 | Efflux | Potential for Altered Disposition |
| ATP-Binding Cassette (ABC) Transporters | ABCB11 (BSEP) | ABCB11 | Biliary Efflux | Potential for Altered Disposition |
Antioxidant Activity and Oxidative Stress Reduction
Rosuvastatin exhibits significant antioxidant properties that are independent of its lipid-lowering effects. nih.govresearchgate.net These effects are primarily achieved through the modulation of endogenous antioxidant systems and the downregulation of pro-oxidant enzymes.
Rosuvastatin has been demonstrated to enhance the cellular antioxidant capacity by increasing the synthesis of glutathione (GSH), a critical intracellular antioxidant. nih.gov In vitro studies using human promyelocytic cells (HL-60) showed that rosuvastatin significantly increased total cellular glutathione levels. nih.gov This increase is linked to the upregulation of key enzymes involved in glutathione metabolism. researchgate.net Specifically, research has identified a significant upregulation of the messenger RNA (mRNA) and activity of gamma-glutamylcysteine (B196262) synthetase, a rate-limiting enzyme in the synthesis of glutathione, following treatment with rosuvastatin. nih.govresearchgate.net This induction of antioxidant defense enzymes contributes to the compound's ability to protect against oxidative stress and DNA damage. nih.govresearchgate.net A meta-analysis of studies on statins further supports this, concluding that statin treatment significantly increases the circulating concentrations of the antioxidant enzyme glutathione peroxidase (GPx). nih.gov
Table 1: Effect of Rosuvastatin on Glutathione Synthesis and Related Enzymes
| Target | Effect of Rosuvastatin | Investigated Model | Reference |
| Total Glutathione | Significantly increased | Human promyelocytic cells (HL-60) | nih.gov |
| Gamma-glutamylcysteine synthetase | Significant upregulation of mRNA and activity | Human promyelocytic cells (HL-60) | nih.govresearchgate.net |
| Glutathione Peroxidase (GPx) | Significantly increased circulating concentrations (Statin class effect) | Meta-analysis of 15 studies | nih.gov |
A key mechanism for rosuvastatin's antioxidant effect is the inhibition of Nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase, a major source of reactive oxygen species (ROS) in vascular cells. nih.govnih.gov In vitro studies on human platelets demonstrated that rosuvastatin inhibited platelet recruitment in a concentration-dependent manner by reducing the production of platelet ROS. nih.gov This effect was specifically linked to the downregulation of NADPH oxidase activation, as evidenced by the inhibition of sNOX2-dp release, a marker of its activation. nih.gov Further preclinical studies in spontaneously hypertensive rats showed that rosuvastatin treatment significantly decreased ROS levels and NADPH oxidase activity in retinal ganglion cells. nih.gov This inhibition of NADPH oxidase-derived oxidative stress is a crucial component of rosuvastatin's antiplatelet and vasculoprotective effects. nih.govnih.gov
Table 2: Effect of Rosuvastatin on NADPH Oxidase Activity
| Finding | Effect of Rosuvastatin | Investigated Model | Reference |
| Platelet ROS Production | Decreased | Human Platelets | nih.gov |
| sNOX2-dp Release | Inhibited (concentration-dependent) | Human Platelets | nih.gov |
| Retinal NADPH Oxidase Activity | Significantly decreased | Spontaneously Hypertensive Rats | nih.gov |
| Retinal ROS Levels | Significantly decreased | Spontaneously Hypertensive Rats | nih.gov |
Anti-inflammatory Pathways and Cytokine Modulation
Rosuvastatin demonstrates immunomodulatory properties by altering the production and expression of key inflammatory cytokines. acs.org In vitro studies using THP-1 macrophages, a human monocytic cell line, revealed that rosuvastatin potently suppressed the release of interleukin-1β (IL-1β) induced by monosodium urate crystals. nih.gov This anti-inflammatory action is mediated through the upregulation of the IL-37/Smad3 complex. nih.govresearchgate.net In preclinical models of rheumatoid arthritis, rosuvastatin treatment led to the downregulation of pro-inflammatory mediators including Tumor Necrosis Factor-alpha (TNF-α), IL-1β, and Interleukin-6 (IL-6). acs.org Concurrently, it upregulated the anti-inflammatory cytokines Interleukin-4 (IL-4) and Interleukin-10 (IL-10). acs.org Similarly, in studies with cultured microglial cells challenged with lipopolysaccharide (LPS), rosuvastatin inhibited the production of pro-inflammatory cytokines IL-1β and TNF-α while increasing the level of the anti-inflammatory cytokine IL-10. nih.gov However, some studies have reported a more complex cytokine response, with one study in patients at low-to-moderate cardiovascular risk showing an increase in several pro-inflammatory cytokines like TNF-α and IL-1β, alongside a decrease in IL-6 after rosuvastatin treatment. srce.hr
Table 3: Modulation of Cytokines by Rosuvastatin in Preclinical Models
| Cytokine | Effect | Investigated Model | Reference |
| IL-1β | Decreased | THP-1 Macrophages, Rheumatoid Arthritis Model, Microglial Cells | acs.orgnih.govnih.gov |
| TNF-α | Decreased | Rheumatoid Arthritis Model, Microglial Cells | acs.orgnih.gov |
| IL-6 | Decreased | Rheumatoid Arthritis Model | acs.org |
| IL-4 | Increased | Rheumatoid Arthritis Model | acs.org |
| IL-10 | Increased | Rheumatoid Arthritis Model, Microglial Cells | acs.orgnih.gov |
| IL-37 | Increased Expression | THP-1 Macrophages | nih.gov |
Endothelial Function Modulation
Rosuvastatin exerts protective effects on the vascular endothelium through multiple pathways, including the enhancement of nitric oxide bioavailability and the mitigation of cellular stress mechanisms. nih.govnih.gov
Rosuvastatin has been shown to positively modulate the endothelial nitric oxide synthase (eNOS) pathway, which is crucial for maintaining vascular health. nih.gov Treatment of human umbilical vein endothelial cells (HUVECs) with rosuvastatin resulted in enhanced eNOS expression and increased phosphorylation of eNOS at its serine 1177 residue (peNOSS1177). nih.gov This phosphorylation is a key step in activating the enzyme, leading to a greater than 3-fold increase in eNOS activity and subsequent production of nitric oxide (NO). nih.gov This upregulation of eNOS by rosuvastatin is a significant factor in its ability to protect against ischemic events and improve endothelial function. nih.govnih.gov The increased eNOS activity also leads to the S-nitrosylation of numerous proteins involved in energy regulation, angiogenesis, and antioxidant functions, further contributing to the compound's pleiotropic effects. nih.gov
Table 4: Effect of Rosuvastatin on eNOS Pathway in HUVECs
| Target | Effect of Rosuvastatin | Reference |
| eNOS Expression | Enhanced | nih.gov |
| eNOS Phosphorylation (Ser1177) | Increased | nih.gov |
| eNOS Activity | >3-fold increase | nih.gov |
| Protein S-nitrosylation | Increased (78 proteins identified) | nih.gov |
Rosuvastatin protects endothelial cells by inhibiting endoplasmic reticulum (ER) stress, a cellular response implicated in apoptosis and vascular dysfunction. nih.govnih.gov In HUVECs stimulated with oxidized low-density lipoprotein (ox-LDL), rosuvastatin significantly decreased the expression of ER stress-associated apoptotic markers. nih.govnih.gov It also reduced the levels of key ER stress signaling proteins, including glucose-regulated protein 78 (GRP78), phosphorylated protein kinase RNA-like ER kinase (p-PERK), phosphorylated inositol-requiring protein 1α (p-IRE1α), and phosphorylated eukaryotic initiation factor 2α (p-eIF2α). nih.govnih.gov In preclinical models, rosuvastatin inhibited ER stress in the vascular endothelial cells of mice on a high-fat diet. nih.gov Studies have also shown that rosuvastatin can alleviate ER stress by inhibiting calpain-1, an enzyme that can be activated by high glucose, thereby improving endothelial function. benthamdirect.combenthamscience.com This inhibition of ER stress hyperactivity is a key mechanism by which rosuvastatin prevents endothelial cell apoptosis and dysfunction. nih.govbenthamdirect.com
Table 5: Effect of Rosuvastatin on ER Stress Markers
| ER Stress Marker | Effect of Rosuvastatin | Investigated Model | Reference |
| GRP78 | Decreased | HUVECs, ApoE-/- Mice | nih.govnih.gov |
| p-PERK | Decreased | HUVECs, ApoE-/- Mice | nih.govnih.gov |
| p-IRE1α | Decreased | HUVECs, ApoE-/- Mice | nih.govnih.gov |
| p-eIF2α | Decreased | HUVECs, ApoE-/- Mice | nih.govnih.gov |
| Caspase-12 | Decreased mRNA levels and activity | HUVECs | nih.govnih.gov |
| Calpain-1 | Inhibited activation | Diabetic Mice, HUVECs | benthamdirect.combenthamscience.com |
Modulation of Intracellular Signaling Pathways
Rosuvastatin has been shown to modulate several intracellular signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathways. These interactions contribute to its pleiotropic effects beyond cholesterol-lowering.
NF-κB Signaling Pathway:
Rosuvastatin can suppress the activation of the NF-κB signaling pathway. nih.govplos.org In preclinical models, it has been observed to reduce the phosphorylation and nuclear translocation of the p65 subunit of NF-κB. nih.gov This inhibition can occur in response to various stimuli, such as tumor necrosis factor-alpha (TNF-α). nih.gov By down-regulating the NF-κB pathway, rosuvastatin can inhibit the expression of pro-inflammatory genes and mitigate inflammatory responses. nih.govplos.orgplos.org For instance, studies have shown that rosuvastatin can suppress TNF-α-induced matrix catabolism and pyroptosis in nucleus pulposus cells by inhibiting the HMGB1/NF-κB pathway. nih.gov Furthermore, in models of diabetic cardiomyopathy, rosuvastatin has been found to downregulate the TLR4/NF-κB signaling cascade, which is associated with inflammation and fibrosis. plos.orgplos.org In hypertensive rats, rosuvastatin has been shown to inhibit myocardial apoptosis by down-regulating NF-κB. nih.gov
JAK2/STAT3 Signaling Pathway:
Rosuvastatin has been demonstrated to activate the Janus kinase 2/signal transducer and activator of transcription 3 (JAK2/STAT3) signaling pathway. researchgate.netnih.govnih.gov This activation is associated with cardioprotective effects. researchgate.netnih.gov In human coronary artery endothelial cells (HCAECs), rosuvastatin treatment has been shown to increase the expression of JAK2, phosphorylated JAK2 (p-JAK2), STAT3, and phosphorylated STAT3 (p-STAT3). nih.gov This upregulation of the JAK2/STAT3 pathway has been linked to the inhibition of apoptosis in these cells. researchgate.netnih.gov The anti-apoptotic effect of rosuvastatin in HCAECs was abolished by a JAK2 selective inhibitor, confirming the pathway's role. nih.gov In a rat model of myocardial infarction, rosuvastatin treatment improved cardiac function and increased the expression levels of JAK2 and STAT3 in myocardial tissue. researchgate.net Furthermore, rosuvastatin has been found to enhance the efficacy of mesenchymal stem cell transplantation in infarcted hearts through the activation of the JAK2-STAT3 signaling pathway. nih.gov
Interaction with Integrins
Beyond its well-known role in cholesterol metabolism, rosuvastatin and other statins have been found to interact with integrins, specifically the Leukocyte Function-associated Antigen-1 (LFA-1). nih.govelsevierpure.com This interaction is independent of the inhibition of HMG-CoA reductase, the primary mechanism for cholesterol-lowering. nih.govelsevierpure.com
Statins have been shown to selectively block LFA-1-mediated adhesion and costimulation of lymphocytes. nih.govelsevierpure.com This occurs through binding to a novel allosteric site on LFA-1. nih.govelsevierpure.com This discovery has led to the development of statin-based compounds that are potent and selective inhibitors of LFA-1. nih.gov One such compound, LFA703, effectively inhibits LFA-1 but does not affect HMG-CoA reductase activity. nih.gov In preclinical models, these LFA-1 inhibitors have demonstrated the ability to suppress inflammatory responses. nih.govnih.gov For example, LFA703 was shown to abolish LFA-1-dependent leukocyte adhesion in a mouse model of ischemia/reperfusion injury in the colon. nih.gov This interaction with LFA-1 suggests a potential therapeutic application for statins and their derivatives in treating inflammatory and autoimmune diseases where LFA-1 plays a significant role, such as psoriasis and rheumatoid arthritis. nih.govelsevierpure.com
Effects on Cellular Processes
Rosuvastatin has been shown to influence fundamental cellular processes, notably the Epithelial-Mesenchymal Transition (EMT). EMT is a biological process where epithelial cells lose their cell-cell adhesion and acquire a migratory, mesenchymal phenotype, a critical process in cancer metastasis. nih.gov
In preclinical studies using the human prostate cancer cell line PC-3, rosuvastatin was found to inhibit cell proliferation and the formation of spheroids, which are 3D cell aggregates that mimic some characteristics of tumors. nih.gov This inhibition was accompanied by a modulation of EMT markers. Specifically, rosuvastatin treatment led to an increase in the expression of E-Cadherin, an epithelial marker crucial for cell adhesion. nih.gov Conversely, the expression of mesenchymal markers, Vimentin and Zeb-1, was decreased in a dose-dependent manner. nih.gov These findings suggest that rosuvastatin can suppress the EMT process in these cancer cells. nih.govresearchgate.net The inhibition of the mevalonate pathway by statins, which is their primary mechanism of action for cholesterol lowering, has also been implicated in the inhibition of EMT in other cell types, such as peritoneal mesothelial cells. nih.govplos.org
Metabolic Pathways and Metabolite Identification (Non-Clinical Focus)
Rosuvastatin undergoes limited metabolism in the body, with approximately 10% of a dose being recovered as metabolites. drugbank.comclinpgx.org The primary metabolic pathways involved are N-desmethylation and glucuronidation. clinpgx.org
Role of Cytochrome P450 Enzymes
The metabolism of rosuvastatin is mediated to a minor extent by the cytochrome P450 (CYP) system. nih.gov In vitro studies have identified CYP2C9 as the principal isoenzyme responsible for the metabolism of rosuvastatin. drugbank.comnih.govcaymanchem.com CYP2C19 also plays a lesser role in its metabolism. caymanchem.comahajournals.org It is important to note that rosuvastatin's clearance is not significantly dependent on metabolism by CYP3A4. crestor.com This limited involvement of the CYP450 system, particularly CYP3A4, results in a lower potential for clinically significant drug-drug interactions compared to other statins that are extensively metabolized by this enzyme. drugbank.com
Genetic variations in CYP2C9 and CYP2C19 can influence the pharmacokinetics of rosuvastatin, although the clinical significance of this is not always clear. ahajournals.orgdntb.gov.ua For example, carriers of certain variant alleles of CYP2C9 may have a slower metabolism of rosuvastatin. oup.com However, one study in healthy Taiwanese subjects found that CYP2C19 polymorphism did not have a clinically meaningful effect on rosuvastatin pharmacokinetics. dntb.gov.ua
Glucuronidation Pathways and Glucuronosyltransferases (UGTs)
Glucuronidation is another metabolic pathway for rosuvastatin. clinpgx.org This process involves the conjugation of rosuvastatin with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferases (UGTs). clinpgx.orgresearchgate.net This conjugation results in the formation of rosuvastatin acyl glucuronide. clinpgx.org
In vitro studies with expressed UGT enzymes have shown that UGT1A1 and UGT1A3 are capable of forming glucuronide conjugates of statins. nih.gov The formation of these glucuronides can lead to the subsequent formation of statin lactones. nih.gov It has been suggested that the formation of an acyl glucuronide is a common metabolic pathway for the hydroxy acid forms of statins and may play a significant, previously unrecognized role in their conversion to their inactive lactone forms. nih.gov
Characterization of N-desmethyl Rosuvastatin and Other Metabolites
The major metabolite of rosuvastatin is N-desmethyl rosuvastatin. drugbank.comnih.gov This metabolite is formed through the demethylation of rosuvastatin, a reaction primarily catalyzed by the CYP2C9 enzyme, with a minor contribution from CYP2C19. drugbank.comcaymanchem.com
N-desmethyl rosuvastatin is pharmacologically active, but it is less potent than the parent compound, rosuvastatin. nih.gov In vitro studies have shown that N-desmethyl rosuvastatin has about one-eighth to one-half the HMG-CoA reductase inhibitory activity of rosuvastatin. This metabolic pathway, however, is not considered to be clinically significant as it did not show observable effects on the pharmacokinetics of rosuvastatin. drugbank.com
Drug Drug Interactions: Mechanistic Investigations Non Clinical Focus
Transporter-Mediated Interaction Mechanisms (e.g., OATP1B1, BCRP)
Rosuvastatin's disposition in the body is heavily reliant on drug transporters. ovid.com It is a known substrate of hepatic uptake transporters, particularly the organic anion-transporting polypeptides OATP1B1 and OATP1B3, and the efflux transporter, breast cancer resistance protein (BCRP). ovid.comnih.govnih.gov These transporters play a crucial role in the drug's absorption, distribution, and elimination. nih.gov The hepatic transporters OATP1B1 and OATP1B3 facilitate the uptake of Rosuvastatin (B1679574) into the liver, its primary site of action, while BCRP is involved in its efflux into the intestines and bile. drugbank.comresearchgate.net
Consequently, the most significant DDIs involving Rosuvastatin arise from the inhibition of these transporters. drugbank.com Co-administration with drugs that inhibit OATP1B1, OATP1B3, or BCRP can lead to a substantial increase in the plasma concentration and area under the curve (AUC) of Rosuvastatin. nih.govnih.gov For instance, cyclosporine, a potent inhibitor of OATP1B1 and BCRP, has been shown to dramatically increase Rosuvastatin exposure. ovid.comnih.gov Similarly, gemfibrozil (B1671426) and its metabolite primarily inhibit OATP1B1, leading to a moderate increase in Rosuvastatin's AUC. nih.gov Physiologically based pharmacokinetic (PBPK) modeling has become a valuable tool for predicting the magnitude of these transporter-mediated interactions. nih.gov
Table 1: Effect of Transporter Inhibitors on Rosuvastatin Exposure
| Inhibitor | Primary Transporter(s) Inhibited | Predicted Increase in Rosuvastatin AUC | Reference |
|---|---|---|---|
| Cyclosporine | OATP1B1, OATP1B3, BCRP | 5.07-fold to 7-fold | ovid.comnih.gov |
| Gemfibrozil | OATP1B1 | 1.88-fold | nih.gov |
| Telmisartan | Intestinal BCRP | 1.18-fold | nih.gov |
Cytochrome P450 Enzyme System Interaction Profiles
In contrast to many other statins, Rosuvastatin exhibits a low propensity for DDIs mediated by the cytochrome P450 (CYP) enzyme system. drugbank.com In vitro and in vivo studies have consistently shown that Rosuvastatin is not extensively metabolized. drugbank.com It is considered a poor substrate for CYP isoenzymes. gpnotebook.com
The minimal metabolism that does occur is principally mediated by CYP2C9, with even less involvement from CYP3A4. gpnotebook.comnih.govmedsafe.govt.nz This limited metabolic clearance means that inhibitors or inducers of the CYP450 system have no clinically significant effect on Rosuvastatin's pharmacokinetics. gpnotebook.comnih.gov This characteristic distinguishes it from other statins like atorvastatin (B1662188) and simvastatin, which are extensively metabolized by CYP3A4 and are therefore more susceptible to CYP-mediated interactions. drugbank.commedsafe.govt.nz
Table 2: Effect of CYP Inhibitors on Rosuvastatin Exposure
| Inhibitor | CYP Isoenzyme(s) Inhibited | Observed Effect on Rosuvastatin AUC | Reference |
|---|---|---|---|
| Fluconazole | CYP2C9, CYP3A4 | No clinically relevant interaction | gpnotebook.com |
| Ketoconazole | CYP3A4 | No clinically relevant interaction | gpnotebook.com |
| Itraconazole | CYP3A4 | 28% increase (not clinically significant) | gpnotebook.com |
Interactions with Metal Ions and Complex Formation
Non-clinical research has demonstrated that Rosuvastatin can form complexes with various metal ions. semanticscholar.org This interaction is significant as it can potentially alter the drug's bioavailability and efficacy, especially when co-administered with mineral supplements or antacids containing metal cations like magnesium or aluminum. semanticscholar.orgmedicalnewstoday.com
Spectroscopic analyses, including Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, have been employed to elucidate the binding mechanism between Rosuvastatin and metal ions. semanticscholar.org These studies indicate that Rosuvastatin acts as a ligand, coordinating with the central metal atom. semanticscholar.org The primary site of this interaction is the carboxylic acid functional group on the heptenoic acid side chain of the Rosuvastatin molecule. semanticscholar.org Evidence from IR spectroscopy shows a shift in the bands corresponding to the carboxylic OH and carbonyl groups, while NMR analysis reveals a downfield shift of the carboxylic proton signals, confirming the involvement of this group in binding the metal ion. semanticscholar.org
The formation of a metal complex with Rosuvastatin has important biochemical implications. The heptenoic acid side chain is the pharmacophore of the drug, mimicking the HMG-CoA substrate to inhibit its target enzyme, HMG-CoA reductase. semanticscholar.org When this active site is occupied by binding to a metal ion, the drug may be rendered inactive or its efficacy may be reduced. semanticscholar.org This chelation can prevent the drug from interacting with its intended target, thereby potentially diminishing its therapeutic effect. semanticscholar.org
Protein Binding Interactions (e.g., Human Serum Albumin)
Rosuvastatin exhibits binding to plasma proteins, with Human Serum Albumin (HSA) being a key transporter in systemic circulation. ej-chem.orgbohrium.com This binding is a critical factor in the drug's pharmacokinetics, as it affects its distribution, half-life, and availability to target tissues. ej-chem.orgresearchgate.net
The interaction between Rosuvastatin and HSA has been characterized using fluorescence spectroscopy, surface plasmon resonance (SPR), and molecular modeling techniques. ej-chem.orgresearchgate.net Studies have determined that Rosuvastatin binds strongly to HSA, with one study reporting a binding constant (Kb) of 1.0246×106 M-1 and another using SPR finding an equilibrium constant (KD) of 1.55 × 10-8 M at 298K. ej-chem.orgresearchgate.net It is generally agreed that there is approximately one primary binding site for Rosuvastatin on the HSA molecule. ej-chem.orgej-chem.org
Molecular docking studies have provided insight into the specific location and nature of this interaction. One study identified a higher affinity for Sudlow site I on the HSA molecule. ej-chem.orgbohrium.comresearchgate.netej-chem.org Another study suggested a higher tendency to bind to Sudlow site IIA (the warfarin (B611796) binding site). researchgate.netnih.gov The primary molecular forces responsible for stabilizing the Rosuvastatin-HSA complex are reported to be hydrogen bonds and van der Waals interactions. researchgate.netej-chem.org
Table 3: Binding Parameters of Rosuvastatin with Human Serum Albumin (HSA)
| Parameter | Reported Value | Method | Reference |
|---|---|---|---|
| Binding Constant (Kb) | 1.0246 x 106 M-1 | Fluorescence Spectroscopy | ej-chem.orgbohrium.com |
| Equilibrium Constant (KD) | 1.55 x 10-8 M | Surface Plasmon Resonance (SPR) | researchgate.netnih.gov |
| Number of Binding Sites (n) | ~1 | Fluorescence Spectroscopy | ej-chem.orgej-chem.org |
| Primary Binding Forces | Hydrogen bonds, van der Waals interactions | Molecular Modeling | researchgate.netej-chem.org |
| Identified Binding Site | Sudlow site I or Sudlow site IIA | Molecular Docking | ej-chem.orgresearchgate.netresearchgate.net |
Thermodynamic Analysis of Binding Processes
The binding of rosuvastatin to its primary target, 3-hydroxy-3-methyl glutaryl coenzyme A (HMG-CoA) reductase, as well as to plasma proteins like human serum albumin (HSA), has been characterized through detailed thermodynamic analyses. These non-clinical studies provide fundamental insights into the forces driving these molecular interactions.
Microcalorimetric analysis, specifically isothermal titration calorimetry (ITC), has been employed to dissect the thermodynamics of statin binding to HMG-CoA reductase. nih.gov Such studies reveal a distinct thermodynamic profile for rosuvastatin compared to other statins. acs.orgresearchgate.net At 25°C, the binding of rosuvastatin to HMG-CoA reductase is uniquely characterized by a dominant and favorable enthalpy change (ΔH). nih.govacs.org This enthalpic contribution accounts for a significant portion of the total binding energy, a feature that distinguishes it from other statins like fluvastatin (B1673502), pravastatin, cerivastatin, and atorvastatin, whose bindings are primarily driven by entropy changes at the same temperature. nih.govacs.orgacs.org
The binding enthalpy for rosuvastatin has been measured at approximately -9.3 kcal/mol. nih.govacs.orgresearchgate.net This strong enthalpic favorability suggests that hydrogen bonding and van der Waals interactions play a crucial role in the formation of the rosuvastatin-HMG-CoA reductase complex. nih.govacs.org Structurally, this is consistent with the formation of a strong hydrogen bond between the sulfonyl group of rosuvastatin and the hydroxyl group of the Serine 565 residue in the enzyme's active site. acs.org For rosuvastatin, the enthalpy change contributes to more than half (76%) of the total binding energy, indicating that the binding process is predominantly enthalpy-driven. nih.govacs.orgresearchgate.net This contrasts with other statins where the entropy change is the major contributor to the binding affinity. acs.org
The interaction of rosuvastatin with human serum albumin (HSA) has also been investigated using techniques such as fluorescence quenching titrations and surface plasmon resonance (SPR). nih.gov These studies indicate that the binding of rosuvastatin to HSA is an exothermic and enthalpy-driven process. nih.gov The primary forces governing the formation of the rosuvastatin-HSA complex are hydrogen bonds and van der Waals interactions. nih.gov SPR results have quantified this strong interaction, showing an equilibrium dissociation constant (K_D) of 1.55 x 10⁻⁸ M at 298 K. nih.gov
Table 1: Thermodynamic Parameters of Rosuvastatin Binding
This table is interactive. You can sort and filter the data.
| Binding Partner | Method | Temperature (°C) | Binding Enthalpy (ΔH_binding) (kcal/mol) | Driving Force | Key Interactions | Reference |
|---|---|---|---|---|---|---|
| HMG-CoA Reductase | Isothermal Titration Calorimetry (ITC) | 25 | -9.3 | Enthalpy (76% of total binding energy) | Hydrogen bonding, van der Waals interactions | nih.gov, acs.org, researchgate.net |
| Human Serum Albumin (HSA) | Fluorescence Quenching, Surface Plasmon Resonance (SPR) | 25 (298 K) | Exothermic | Enthalpy | Hydrogen bonding, van der Waals interactions | nih.gov |
Other Mechanistic Interaction Studies with Coadministered Agents
Non-clinical investigations have explored the mechanistic basis of rosuvastatin's interactions with various coadministered agents, focusing on transport proteins and metabolic pathways. A key finding is that rosuvastatin is a substrate for the organic anion transporting polypeptide 1B1 (OATP1B1). drugs.comnih.gov This transporter is crucial for the hepatic uptake of rosuvastatin. drugs.comnih.gov Inhibition of OATP1B1 by certain drugs, such as the protease inhibitors ritonavir (B1064) and atazanavir, can significantly reduce this uptake, leading to increased plasma concentrations of rosuvastatin. drugs.comnih.gov The mechanism may also involve the inhibition of Breast Cancer Resistance Protein (BCRP)-mediated efflux. drugs.com
Unlike some other statins, rosuvastatin is not extensively metabolized by the cytochrome P450 (CYP) enzyme system. drugbank.comcrestor.com Approximately 10% of a dose is recovered as the N-desmethyl metabolite, a process primarily mediated by CYP2C9 with minimal involvement of other CYP isoenzymes. nih.govcrestor.com This limited CYP metabolism suggests a lower potential for metabolic drug-drug interactions compared to statins that are major substrates of enzymes like CYP3A4. nih.govdrugbank.com
Competitive binding studies have also shed light on interaction mechanisms at the protein level. For instance, investigations into binding with human serum albumin (HSA) revealed that rosuvastatin shows a high tendency to bind to Sudlow's site IIA, which is also the binding site for warfarin. nih.gov This competitive binding may explain the potential for an enhanced anticoagulant effect when rosuvastatin and warfarin are co-administered. nih.gov
Furthermore, certain medications may enhance the myopathic effect of rosuvastatin through additive mechanisms. nih.gov These include agents like gemfibrozil, fenofibrate, and colchicine. drugbank.comnih.govpediatriconcall.com For example, gemfibrozil may increase the therapeutic and toxic effects of rosuvastatin, necessitating careful monitoring. pediatriconcall.com
Table 2: Mechanistic Basis of Interactions with Coadministered Agents
This table is interactive. You can sort and filter the data.
| Interacting Agent/Class | Mechanism of Interaction | Potential Consequence | Reference |
|---|---|---|---|
| Protease Inhibitors (e.g., atazanavir, ritonavir) | Inhibition of OATP1B1-mediated hepatic uptake and/or BCRP-mediated efflux | Increased plasma concentrations of rosuvastatin | drugs.com, nih.gov |
| Warfarin | Competitive binding to Sudlow's site IIA on Human Serum Albumin (HSA) | Potential for enhanced anticoagulant effect | nih.gov |
| Gemfibrozil | Not fully elucidated, may involve inhibition of rosuvastatin metabolism/uptake | Increased therapeutic and toxic effects of rosuvastatin | pediatriconcall.com |
| Fenofibrate | Additive myotoxicity | Potential for enhanced myopathic effects | pediatriconcall.com, nih.gov |
| Colchicine | Additive myotoxicity | Potential for enhanced myopathic effects, including myopathy and rhabdomyolysis | drugbank.com, nih.gov |
| Niacin | Additive myotoxicity | Increased risk of myopathy and rhabdomyolysis | nih.gov, healthline.com |
| Antacids (Magnesium-containing) | Decreased absorption of rosuvastatin | Decreased rosuvastatin plasma concentrations | pediatriconcall.com |
Analytical Methodologies for Chemical Characterization and Quantification
Spectrophotometric Techniques for Rosuvastatin (B1679574) Analysis
Spectrophotometry provides a simple, cost-effective, and rapid approach for the quantification of Rosuvastatin. These methods are based on the principle that the molecule absorbs light in the ultraviolet-visible region of the electromagnetic spectrum.
Ultraviolet-Visible (UV-Vis) Spectrophotometry
UV-Visible spectrophotometry is a widely employed technique for the analysis of Rosuvastatin. The method relies on measuring the absorbance of a Rosuvastatin solution at its wavelength of maximum absorption (λmax). Various solvents have been utilized, leading to slight differences in the observed λmax. For instance, λmax for Rosuvastatin has been reported at 240 nm in phosphate (B84403) buffers (pH 6.8 and 7.4), 242 nm in a mixture of acetonitrile (B52724) and methanol (B129727), 247 nm in distilled water, and 252 nm in other conditions. ijpsjournal.comresearchpublish.comijprajournal.comijpab.com
The method's validity is established through parameters like linearity, limit of detection (LOD), and limit of quantification (LOQ). Linearity, which demonstrates a direct proportionality between absorbance and concentration, has been established over various concentration ranges, such as 2-20 µg/ml, 4-24 µg/ml, and 5-30 µg/ml. ijpsjournal.comresearchpublish.comijprajournal.com The limit of detection (LOD) and limit of quantification (LOQ) have been reported to be as low as 0.75 µg/ml and 2.27 µg/ml, respectively, indicating the method's sensitivity. researchpublish.comijprajournal.com More advanced UV spectrophotometric techniques, including area under the curve (AUC) and first-order derivative spectroscopy, have also been developed to enhance specificity and overcome potential interferences. ijpab.com For the first-order derivative method, quantitative determination was performed using the absorption difference at maxima and minima wavelengths of 238 nm and 205 nm, respectively. ijpab.com
Table 1: UV-Vis Spectrophotometric Methods for Rosuvastatin Analysis
| Solvent/Medium | λmax (nm) | Linearity Range (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Source(s) |
|---|---|---|---|---|---|
| Phosphate Buffer (pH 6.8 & 7.4) | 240 | 2-20 | - | - | ijpsjournal.com |
| Acetonitrile:Methanol (60:40 v/v) | 242 | 4-24 | 0.75 | 2.27 | researchpublish.com |
| Distilled Water | 247 | 5-30 | 0.75 | 2.27 | ijprajournal.com |
| Methanol | 252 | 5-35 | - | - | ijpab.com |
| Methanol (Area Under Curve) | 247-257 (range) | 5-35 | - | - | ijpab.com |
| Methanol (1st Order Derivative) | 238 & 205 | 5-35 | - | - | ijpab.com |
Spectrofluorometric Assays
While UV-Vis spectrophotometry is extensively documented for Rosuvastatin analysis, spectrofluorometric methods are not as commonly reported in the reviewed literature. Spectrofluorometry measures the fluorescence emitted by a compound when it absorbs light, which can offer higher sensitivity and selectivity than absorption-based methods for certain molecules. However, based on the available search results, detailed and validated spectrofluorometric assays specifically for the quantification of Rosuvastatin(1-) are not prominently described. Further research may be required to explore the potential of this technique for Rosuvastatin analysis.
Chromatographic Techniques for Separation and Quantification
Chromatographic techniques are powerful tools for separating Rosuvastatin from impurities and other components in a mixture, allowing for highly accurate and specific quantification.
High-Performance Liquid Chromatography (HPLC) and its Variants (e.g., RP-HPLC, UV Detection)
High-Performance Liquid Chromatography (HPLC), particularly in its reversed-phase (RP-HPLC) mode coupled with UV detection, is the most prevalent and robust method for Rosuvastatin analysis. nih.govresearchgate.net These methods offer superior separation efficiency and sensitivity. A variety of stationary phases, such as C8 and C18 columns, are used to achieve separation. nih.govwho.intnih.gov
The mobile phase typically consists of a mixture of an organic solvent (like acetonitrile or methanol) and an aqueous buffer, with the pH often adjusted to optimize peak shape and retention time. nih.govwho.intnih.gov For example, a mixture of acetonitrile and water (75:25 v/v) has been used, as well as combinations of acetonitrile and buffer (50:50). who.intijpsr.com Detection is commonly performed at wavelengths around 241 nm, 242 nm, 252 nm, or 254 nm. nih.govwho.intnih.govijpsr.com RP-HPLC methods are validated for linearity over ranges like 0.5-80 µg/ml and 3.0-1602.0 µg/mL, with LOD values as low as 0.1 µg/mL reported, demonstrating excellent sensitivity. nih.govnih.gov The short analytical run times, often less than 10 minutes, make these methods suitable for routine quality control. nih.govwho.int
Table 2: Selected RP-HPLC Methods for Rosuvastatin Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Linearity (µg/mL) | LOD (µg/mL) | LOQ (µg/mL) | Source(s) |
|---|---|---|---|---|---|---|---|---|
| C18 | Acetonitrile:Buffer (50:50) | 1.0 | 254 | ~2.75 | 0.78-100 | 0.78 | 1.56 | who.int |
| Nucleodur C8 | 0.1M Formic Acid:Methanol (25:75) | 1.0 | 280 | ~3.98 | 3.0-1602.0 | 0.12 | - | nih.gov |
| YMC C8 | Acetonitrile:Water (40:60, pH 3.5) | 1.5 | 242 | ~5.2 | 0.5-80 | 0.1 | 0.5 | nih.govresearchgate.net |
| Brownlee C18 | Methanol:Water (68:32, pH 3.0) | 1.5 | 241 | < 7.0 | 2.0-256 (ng/mL) | 0.6 (ng/mL) | 2.0 (ng/mL) | nih.gov |
| Enable C18G | Acetonitrile:Water (75:25) | 0.6 | 252 | ~3.1 | 5-40 | - | - | ijpsr.com |
Ultra-Performance Liquid Chromatography (UPLC/UHPLC)
Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High-Performance Liquid Chromatography (UHPLC), represents a significant advancement in liquid chromatography. nih.gov By utilizing columns with sub-2 µm particles, UPLC achieves dramatic increases in resolution, sensitivity, and speed of analysis compared to conventional HPLC. nih.gov
For Rosuvastatin analysis, UPLC methods have been developed using columns like the Acquity BEH C18 (100 mm × 2.1 mm, 1.7 μm). nih.govnih.gov These methods often employ a gradient elution with a mobile phase consisting of an acidic aqueous solution (e.g., 0.1% trifluoroacetic acid) and an organic solvent like methanol. nih.govnih.gov A key advantage is the significantly reduced run time, with baseline separation of Rosuvastatin and its impurities achieved in less than 15 minutes, and in some cases, under 10 minutes. nih.govnih.gov These methods are validated according to ICH guidelines and are proven to be linear, precise, and accurate for determining Rosuvastatin content. nih.govnih.gov The high efficiency of UPLC makes it particularly suitable for analyzing complex samples and for stability-indicating assays. nih.gov
Table 3: UPLC/UHPLC Method Parameters for Rosuvastatin Analysis
| Column | Mobile Phase | Detection Wavelength (nm) | Run Time (min) | Source(s) |
|---|---|---|---|---|
| Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) | Solvent A: 0.1% Trifluoroacetic Acid; Solvent B: Methanol (gradient) | 240 | 10 | nih.gov |
| Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) | Methanol and 0.1% Trifluoroacetic Acid | Not Specified | < 15 | nih.gov |
High-Performance Thin Layer Chromatography (HPTLC)
High-Performance Thin Layer Chromatography (HPTLC) is another valuable technique for the quantification of Rosuvastatin. researchgate.net It offers simplicity, cost-effectiveness, and the ability to analyze multiple samples simultaneously. The method involves spotting the sample on a high-performance plate, typically aluminum plates coated with silica (B1680970) gel 60 F254, which serves as the stationary phase. researchgate.netutu.ac.in
The separation is achieved by developing the plate in a chamber containing a suitable mobile phase. Various mobile phase systems have been reported, such as Ethyl Acetate:Toluene:Methanol (6:2:2, v/v/v) and Toluene:Chloroform:n-butanol:Formic acid (6:2:1.5:0.5, v/v). researchgate.netutu.ac.in After development, the separated spots are quantified using a densitometric scanner at a specific wavelength, such as 254 nm or 261 nm. researchgate.netutu.ac.in The method is validated for linearity, with ranges like 500-2500 ng/spot and 100-500 ng/spot being reported. researchgate.netutu.ac.in The retention factor (Rf value) is used to identify the compound; for Rosuvastatin, Rf values of 0.32 and 0.43 have been noted under different conditions. researchgate.netutu.ac.in
Table 4: HPTLC Methods for Rosuvastatin Analysis
| Stationary Phase | Mobile Phase (v/v/v) | Detection Wavelength (nm) | Rf Value | Linearity Range (ng/spot) | LOD (ng/spot) | LOQ (ng/spot) | Source(s) |
|---|---|---|---|---|---|---|---|
| Silica gel 60 F254 | Ethyl Acetate:Toluene:Methanol (6:2:2) | 254 | 0.32 ± 0.05 | 500-2500 | - | - | researchgate.net |
| Silica gel 60 F254 | Toluene:Butanol:Methanol (9:1:0.2) | Not Specified | 0.32 ± 0.02 | 400-800 | - | - | researchgate.net |
| Silica gel 60F254 | Toluene:Chloroform:n-butanol:Formic acid (6:2:1.5:0.5) | 261 | 0.43 ± 0.02 | 100-500 | 15.68 | 47.05 | utu.ac.in |
| Silica gel 60 F254 | n-Butanol:Methanol (3:1) | 274 | 0.90 ± 0.01 | 100-500 | 65.1 | - | scholarsresearchlibrary.com |
Thin Layer Chromatography (TLC)
Thin Layer Chromatography (TLC) serves as a versatile and rapid method for the qualitative analysis of Rosuvastatin. It is particularly useful for assessing the presence of the active compound and identifying degradation products. tandfonline.comtandfonline.com The separation is achieved on stationary phases like silica gel 60 F254 plates. tandfonline.comtandfonline.comresearchgate.net
Various mobile phase compositions have been developed to achieve optimal separation. For instance, a mixture of chloroform, n-hexane, methanol, and glacial acetic acid (8:10.4:1.5:0.1 v/v/v/v) has been successfully used as a developing system. tandfonline.comtandfonline.com Another effective mobile phase for separating Rosuvastatin from its acid degradation products is ethyl acetate/methanol/ammonia (B1221849) (7:3:0.01, by volume). tandfonline.comtandfonline.com In a different application for simultaneous estimation with another drug, a mobile phase of n-butanol and methanol (3:1 v/v) was employed, yielding a retardation factor (Rf) of 0.90 ±0.01 for Rosuvastatin. scholarsresearchlibrary.com For the separation of Rosuvastatin from its degradation products, an Rf value of 0.32 was obtained using ethyl acetate, methanol, and ammonia (7:3:0.01, by volume), while its acid degradation products showed different Rf values. researchgate.net
Densitometric scanning of the developed plates allows for the quantification of Rosuvastatin. Detection is typically carried out using a UV detector at a wavelength of around 245 nm or 265 nm. tandfonline.comakjournals.comakjournals.com The method has been validated for its linearity over specific concentration ranges, such as 0.6–3.4 µ g/band and 1.0 to 15.0 µ g/spot . tandfonline.comakjournals.comakjournals.com
Interactive Data Table: TLC Methods for Rosuvastatin Analysis
| Stationary Phase | Mobile Phase Composition (v/v/v/v) | Detection Wavelength (nm) | Rf Value of Rosuvastatin | Linearity Range | Reference |
| Silica gel 60 F254 | Chloroform: n-hexane: methanol: glacial acetic acid (8:10.4:1.5:0.1) | - | - | 0.5–20 µ g/spot | tandfonline.com |
| Silica gel 60 F254 | Ethyl acetate: methanol: ammonia (7:3:0.01) | 245 | 0.32 | 0.6–3.4 µ g/band | tandfonline.comresearchgate.net |
| Silica gel 60 F254 HPTLC | Toluene: acetone: glacial acetic acid (64.6: 35.0: 0.4) | 239 | 0.39 | 50-500 ng/spot | derpharmachemica.com |
| Silica gel 60F254 | Toluene: methanol: ethyl acetate: formic acid (6.0:1.0:3.0:0.1) | 265 | - | 1.0-15.0 µg | akjournals.comakjournals.comakjournals.com |
| - | n-butanol: methanol (3:1) | 274 | 0.90 ±0.01 | 0.1-0.5 µ g/spot | scholarsresearchlibrary.com |
Hyphenated Techniques for Comprehensive Analysis
Hyphenated techniques, which couple a separation method with a detection method, are indispensable for the detailed analysis of complex samples containing Rosuvastatin.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly sensitive technique for the quantification of Rosuvastatin in various matrices, particularly in human plasma. thermofisher.comtandfonline.comnih.gov This method combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of mass spectrometry.
The chromatographic separation is typically performed on a reversed-phase column, such as a C18 or C8 column. tandfonline.comnih.govnih.gov Various mobile phase compositions are used, often consisting of a mixture of an organic solvent like acetonitrile or methanol and an aqueous solution containing a modifier like formic acid. tandfonline.comnih.govnih.gov For example, a mobile phase of 0.1% formic acid in acetonitrile and 0.1% formic acid in water (70:30 v/v) has been used effectively. tandfonline.com Another system employs acetonitrile and 0.1% methanoic acid (60:40, v/v). scirp.org
Detection is achieved using a mass spectrometer, typically a triple quadrupole instrument, operating in the positive ion electrospray ionization (ESI) mode. thermofisher.comscirp.org Quantification is performed using multiple reaction monitoring (MRM), which enhances selectivity by monitoring a specific precursor ion to product ion transition. For Rosuvastatin, a common transition monitored is m/z 482.1 → 258.1. scirp.orgscielo.br
LC-MS/MS methods for Rosuvastatin are validated for linearity over a range of concentrations, often from as low as 0.1 ng/mL to 60 ng/mL. scirp.org The method demonstrates high precision, with intra- and inter-day relative standard deviations (RSDs) generally below 2.5%. tandfonline.com The high sensitivity of this technique allows for low limits of detection (LOD) and quantification (LOQ), with reported values for Rosuvastatin being 0.1 ng/mL and 0.2 ng/mL, respectively. tandfonline.com
Interactive Data Table: LC-MS/MS Method Parameters for Rosuvastatin Quantification
| Chromatographic Column | Mobile Phase Composition (v/v) | Ionization Mode | MRM Transition (m/z) | Linearity Range (ng/mL) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
| HiChrom® C18 | 0.1% formic acid in acetonitrile : 0.1% formic acid in water (70:30) | Positive ESI | - | 0.2–20 | 0.1 | 0.2 | tandfonline.com |
| C18 reversed phase | Acetonitrile : 0.1% methanoic acid (60:40) | Positive ESI | 482.1 → 258.1 | 0.1 - 60 | - | - | scirp.orgresearchgate.net |
| Thermo Hypurity C18 | 0.1% v/v formic acid in water : acetonitrile (30:70) | Positive ESI | - | 0.5–200 | - | - | nih.gov |
| Luna C18 | Methanol : 0.2% formic acid in water (70:30) | Positive Mode | 482 → 258 | 1.0 - 50.0 | - | 1.0 | scielo.br |
| Inertsil ODS-3 | 0.05 mol/L formic acid : acetonitrile (20:80) | - | - | 0.05 - 50.0 | - | 0.05 | thieme-connect.com |
Spectroscopic and Structural Elucidation Techniques
Spectroscopic techniques are fundamental for confirming the chemical structure and identifying the functional groups of the Rosuvastatin(1-) molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of Rosuvastatin. Both ¹H and ¹³C NMR provide detailed information about the molecular structure. rsc.orgnih.gov Studies using solid-state NMR have been conducted to explore the molecular reorientations in amorphous Rosuvastatin calcium. rsc.orgnih.gov
Quantitative NMR (qNMR) has also been developed as a method for determining the content of Rosuvastatin in pharmaceutical tablets. tubitak.gov.trnih.gov In one qNMR study, signals at 6.51 ppm, 4.19 ppm, and 3.54 ppm in the ¹H NMR spectrum were used for quantification. tubitak.gov.trnih.gov The linearity of the qNMR method was established over a concentration range of 0.10 - 5.00 mg/mL, with a limit of detection (LOD) of 0.25 mg/mL and a limit of quantification (LOQ) of 0.80 mg/mL. tubitak.gov.trnih.gov
Interactive Data Table: qNMR Validation Parameters for Rosuvastatin
| Parameter | Value | Reference |
| Linearity Range | 0.10 - 5.00 mg/mL | tubitak.gov.trnih.gov |
| Limit of Detection (LOD) | 0.25 mg/mL | tubitak.gov.trnih.gov |
| Limit of Quantification (LOQ) | 0.80 mg/mL | tubitak.gov.trnih.gov |
| ¹H NMR Signals for Quantification | 6.51 ppm, 4.19 ppm, 3.54 ppm | tubitak.gov.trnih.gov |
Fourier-Transform Infrared (FT-IR) Spectroscopy
Fourier-Transform Infrared (FT-IR) spectroscopy is utilized for the identification of functional groups present in the Rosuvastatin molecule, thereby confirming its identity. ijpsonline.com The FT-IR spectrum of Rosuvastatin calcium shows characteristic absorption peaks corresponding to its various functional groups. researchgate.net
Key absorption peaks observed in the FT-IR spectrum of Rosuvastatin calcium include:
O-H stretching: around 3302 cm⁻¹ researchgate.net
C-H stretching: around 2968 cm⁻¹ researchgate.net
C=N stretching: around 1541 cm⁻¹ researchgate.net
C=O stretching: around 1229 cm⁻¹ researchgate.net
S=O stretching: around 1075 cm⁻¹ researchgate.net
FT-IR spectroscopy has also been developed as a quantitative analytical method for Rosuvastatin in bulk and solid dosage forms. ijpsonline.comijpsonline.com This method can be a rapid and green alternative to other techniques as it may not require solvent extraction. ijpsonline.comijpsonline.com For quantitative analysis, specific bands, such as those near 810 cm⁻¹ and 1197 cm⁻¹, have been selected to minimize interference from excipients. ijpsonline.com The method has been validated for linearity, with one study reporting a range of 5-20% w/w in a KBr pellet. ijpsonline.comijpsonline.com
Interactive Data Table: Characteristic FT-IR Absorption Peaks of Rosuvastatin Calcium
| Functional Group | Wavenumber (cm⁻¹) | Reference |
| O-H stretching | 3302 | researchgate.net |
| C-H stretching | 2968 | researchgate.net |
| C=N stretching | 1541 | researchgate.net |
| C=O stretching | 1229 | researchgate.net |
| S=O stretching | 1075 | researchgate.net |
Analytical Method Validation Parameters in Pharmaceutical Analysis
The validation of analytical methods is a critical requirement in the pharmaceutical industry to ensure the reliability and suitability of the methods for their intended purpose. Validation is performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). who.intpsu.edunih.gov
The key parameters for analytical method validation include:
Specificity: The ability of the method to assess the analyte unequivocally in the presence of other components such as impurities, degradation products, or matrix components. who.intpsu.edunih.gov
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. who.intindexcopernicus.compharmascholars.com
Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity. psu.edu
Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. who.intindexcopernicus.compharmascholars.com
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and can be evaluated at different levels (repeatability, intermediate precision). who.intpharmascholars.commdpi.com
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. who.intpsu.eduindexcopernicus.com
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. who.intpsu.eduindexcopernicus.com
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage. ijpsonline.compsu.edunih.gov
These validation parameters have been extensively evaluated for various analytical methods developed for Rosuvastatin, including HPLC, LC-MS/MS, and spectroscopic techniques, to ensure their suitability for quality control and other analytical applications. thieme-connect.comwho.intmdpi.com
Linearity, Accuracy, and Precision Assessments
The validation of an analytical method for Rosuvastatin involves establishing its linearity, accuracy, and precision. ijpsjournal.com These parameters ensure that the method provides reliable and reproducible results.
Linearity demonstrates the direct proportionality between the concentration of an analyte and the analytical response. For Rosuvastatin, linearity has been established over various concentration ranges using different analytical techniques. A common method is Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). For instance, one RP-HPLC method demonstrated linearity for Rosuvastatin in the concentration range of 50-150 µg/mL, with a correlation coefficient (r²) of 0.999. psu.edu Another study showed a wider linear range of 0.5-80 µg/mL with a correlation coefficient of 0.9993. nih.gov A UV-spectrophotometric method also showed good linearity in the concentration range of 5-30 µg/ml with a correlation coefficient of 0.999. ijprajournal.com
Accuracy refers to the closeness of the measured value to the true value. It is often determined through recovery studies. In one study, the accuracy of an HPLC method was confirmed with recovery values for Rosuvastatin between 99.86% and 102.86%. nih.gov Another HPLC method reported mean recoveries in the range of 98.89% to 100.66%. who.int These high recovery percentages indicate that the methods are accurate and free from interference from excipients in the pharmaceutical dosage form. psu.edunih.gov
Precision of an analytical method is its ability to produce similar results for multiple analyses of the same sample. It is typically expressed as the Relative Standard Deviation (%RSD) and is assessed at two levels: intra-day (repeatability) and inter-day (intermediate precision). For an HPLC method, the intra-day and inter-day precision were reported with %RSD values less than 2.40%. nih.gov Another study reported intra-day and inter-day %RSD values for Rosuvastatin assay precision as 0.28% and 0.61% respectively. nih.gov These low %RSD values signify a high degree of precision for the analytical methods.
Table 1: Summary of Linearity, Accuracy, and Precision Data for Rosuvastatin Analytical Methods
| Parameter | Method | Concentration Range | Correlation Coefficient (r²) | Accuracy (% Recovery) | Precision (%RSD) | Reference |
|---|---|---|---|---|---|---|
| Linearity | RP-HPLC | 50-150 µg/mL | 0.999 | - | - | psu.edu |
| Linearity | RP-HPLC | 0.5-80 µg/mL | 0.9993 | - | - | nih.gov |
| Linearity | UV-Spectrophotometry | 5-30 µg/mL | 0.999 | - | - | ijprajournal.com |
| Accuracy | RP-HPLC | - | - | 99.86-102.86% | - | nih.gov |
| Accuracy | HPLC | - | - | 98.89-100.66% | - | who.int |
| Precision | RP-HPLC | - | - | - | <2.40% | nih.gov |
| Precision | RP-HPLC | - | - | - | Intra-day: 0.28%, Inter-day: 0.61% | nih.gov |
Determination of Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are crucial parameters that define the sensitivity of an analytical method. The LOD is the lowest concentration of an analyte that the method can detect, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. psu.edu
Several studies have determined the LOD and LOQ for Rosuvastatin using various analytical techniques. For instance, a High-Performance Liquid Chromatography (HPLC) method reported an LOD of 0.12 µg/mL and an LOQ of 0.39 µg/mL. nih.gov Another RP-HPLC method found the LOD and LOQ for Rosuvastatin to be 0.0053 µg/mL and 0.017 µg/mL, respectively. psu.edu A different HPLC method established the LOD and LOQ at 0.78 µg/mL and 1.56 µg/mL, respectively. who.int Furthermore, a stability-indicating LC-UV-ESI-MS method showed even greater sensitivity, with an LOD of 15 pg/µL and an LOQ of 50 pg/µL for MS detection, and 1 ng/µL and 2.5 ng/µL for UV detection, respectively. rsc.org For a UV-spectrophotometric method, the LOD and LOQ were found to be 0.75 µg/mL and 2.27 µg/mL. ijprajournal.com
Table 2: LOD and LOQ Values for Rosuvastatin by Different Analytical Methods
| Analytical Method | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Reference |
|---|---|---|---|
| HPLC | 0.12 µg/mL | 0.39 µg/mL | nih.gov |
| RP-HPLC | 0.0053 µg/mL | 0.017 µg/mL | psu.edu |
| HPLC | 0.78 µg/mL | 1.56 µg/mL | who.int |
| LC-UV-ESI-MS (MS detection) | 15 pg/µL | 50 pg/µL | rsc.org |
| LC-UV-ESI-MS (UV detection) | 1 ng/µL | 2.5 ng/µL | rsc.org |
| UV-Spectrophotometry | 0.75 µg/mL | 2.27 µg/mL | ijprajournal.com |
Forced Degradation Studies and Characterization of Degradation Products
Forced degradation studies are essential for developing stability-indicating analytical methods and for understanding the degradation pathways of a drug substance. ijpsr.com These studies involve subjecting the drug to various stress conditions, such as acidic, basic, oxidative, photolytic, and thermal stress, as recommended by the International Council for Harmonisation (ICH) guidelines. rsc.orgresearchgate.net
Rosuvastatin has been found to be susceptible to degradation under certain stress conditions. It is particularly labile to acid hydrolysis and photolytic conditions. rsc.orgnih.gov The drug shows relative stability under neutral, basic, and thermal stress conditions. nih.gov
Under acidic conditions, Rosuvastatin degrades to form several impurities. scispace.com In oxidative conditions, such as exposure to hydrogen peroxide, polar impurities are generated. scispace.comsemanticscholar.org One of the major degradation products formed under oxidative stress has been identified as Rosuvastatin-N-oxide. rsc.org Photolytic degradation is also a significant pathway for Rosuvastatin. scispace.com
The characterization of these degradation products is a critical step and is often performed using sophisticated analytical techniques like Liquid Chromatography-Mass Spectrometry (LC-MS), tandem mass spectrometry (LC-MS/MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. ijpsr.comnih.gov For instance, a study using LC-MS/TOF and LC-MSn identified a total of 11 degradation products. nih.gov Five of these products had the same molecular mass as Rosuvastatin, while the remaining six were 18 Da lighter, suggesting a loss of a water molecule. nih.gov Another study identified degradation products with different molecular masses, including 481, 497, 479, 463, and 513, under various stress conditions. rsc.org
Table 3: Summary of Forced Degradation Studies of Rosuvastatin
| Stress Condition | Stability of Rosuvastatin | Major Degradation Products/Observations | Reference |
|---|---|---|---|
| Acidic Hydrolysis | Labile/Unstable | Multiple degradation products formed. | rsc.orgscispace.comnih.gov |
| Basic Hydrolysis | Stable | Comparatively stable. | scispace.comnih.gov |
| Neutral Hydrolysis | Stable | Comparatively stable. | nih.gov |
| Oxidative (e.g., H₂O₂) | Susceptible to degradation | Formation of polar impurities, including Rosuvastatin-N-oxide. | rsc.orgscispace.comsemanticscholar.org |
| Photolytic | Labile/Unstable | Significant degradation observed. | rsc.orgscispace.comnih.gov |
| Thermal | Stable | Comparatively stable. | nih.govsemanticscholar.org |
Solid State Chemistry and Pharmaceutical Formulation Science Non Clinical Focus
Polymorphism of Rosuvastatin (B1679574): Forms and Interconversions
Polymorphism, the ability of a solid material to exist in multiple crystalline forms, significantly impacts the physicochemical properties of active pharmaceutical ingredients. nih.govumw.edu.pl For Rosuvastatin, a compound belonging to Class II of the Biopharmaceutical Classification System (BCS) with low solubility and high permeability, understanding its solid-state chemistry is crucial for formulation development. nih.govpharmaexcipients.com Rosuvastatin calcium is known to exist in at least four crystalline forms (A, B, B-1, and C) and an amorphous form. pharmaexcipients.comumw.edu.plresearchgate.net
The different solid-state forms of Rosuvastatin calcium have distinct structural properties. nih.govumw.edu.pl
Form A is identified as a pure, anhydrous crystalline compound. pharmaexcipients.comumw.edu.plresearchgate.net
Forms B and C are hydrated crystalline structures. pharmaexcipients.comumw.edu.plresearchgate.net Patents describe the preparation of these forms, highlighting their unique X-ray powder diffraction (XRPD) patterns. google.com
Form B-1 is a dehydrated version derived from the hydrated forms. pharmaexcipients.comumw.edu.plresearchgate.net
The Amorphous Form lacks the long-range molecular order characteristic of crystalline materials, which is confirmed by the absence of sharp Bragg diffraction peaks in its XRPD spectrum. nih.govnih.gov This disordered structure is of significant pharmaceutical interest due to its potential for enhanced bioavailability. nih.govpharmaexcipients.com
| Form | Description | Key Characteristics |
|---|---|---|
| Form A | Anhydrous Crystalline | Pure crystalline structure. umw.edu.plresearchgate.net |
| Form B | Hydrated Crystalline | Contains water within the crystal lattice. umw.edu.plresearchgate.net |
| Form B-1 | Dehydrated Crystalline | Derived from hydrated forms. umw.edu.plresearchgate.net |
| Form C | Hydrated Crystalline | Contains water within the crystal lattice. umw.edu.plresearchgate.net |
| Amorphous | Non-crystalline | Lacks long-range molecular order. nih.govnih.gov |
The arrangement of molecules in the solid state directly affects the material's properties. Amorphous forms generally exhibit higher solubility and faster dissolution rates compared to their crystalline counterparts because less energy is required to break the molecular lattice. nih.govumw.edu.plumw.edu.pl However, this thermodynamic instability can also lead to lower physical and chemical stability. nih.govpharmaexcipients.comresearchgate.net
For Rosuvastatin, the amorphous form is noted for its higher solubility, which is a desirable trait for a BCS Class II drug. nih.govpharmaexcipients.comresearchgate.net Among the crystalline forms, the hydrated Forms B and C are reported to be much more soluble in water than the anhydrous Form A. pharmaexcipients.comumw.edu.plresearchgate.net This difference in solubility can significantly influence the dissolution rate of the drug from a solid dosage form. researchgate.netscielo.br Conversely, crystalline forms are often preferred for their greater purity and stability during storage. nih.govumw.edu.pl The chemical stability of the amorphous form can be a concern, as it is known to be chemically unstable compared to certain crystalline forms. researchgate.net
| Property | Amorphous Form | Crystalline Forms (General) | Specific Crystalline Forms |
|---|---|---|---|
| Solubility | Higher nih.govpharmaexcipients.comresearchgate.net | Lower nih.govumw.edu.pl | Forms B and C are more soluble than Form A. pharmaexcipients.comumw.edu.plresearchgate.net |
| Dissolution Rate | Higher nih.govumw.edu.pl | Lower nih.govumw.edu.pl | Follows solubility trend; enhanced dissolution from amorphous form. scielo.br |
| Stability | Lower physical and chemical stability nih.govpharmaexcipients.comresearchgate.net | Higher purity and storage stability nih.govumw.edu.pl | Form A is noted for its stability. umw.edu.pl |
Amorphous Solid Dispersions and Co-Crystal Strategies
To harness the solubility advantage of the amorphous form while mitigating its instability, various formulation strategies are employed, such as creating amorphous solid dispersions (ASDs) and co-crystals.
Amorphous solid dispersions involve dispersing the drug in a carrier matrix, typically a polymer, at a molecular level. ymerdigital.commdpi.com This process can enhance the stability of the amorphous drug by preventing recrystallization. mdpi.com
Spray-Drying: This technique involves dissolving the drug and a carrier (e.g., Polyvinylpyrrolidone K30) in a common solvent and then rapidly removing the solvent by spraying the solution into a hot drying gas. jpsionline.comgoogle.com The fast evaporation rate prevents the drug molecules from organizing into a crystalline lattice, resulting in an amorphous dispersion. jpsionline.com
Freeze-Drying (Lyophilization): In this method, the drug and carrier are dissolved in a solvent, the solution is frozen, and the solvent is then removed by sublimation under vacuum. nih.govresearchgate.net This process is suitable for thermally unstable compounds and can produce highly porous amorphous powders with a large surface area, which further aids dissolution. researchgate.net Other methods like melting and solvent evaporation are also used to prepare solid dispersions. ymerdigital.comjpsionline.com
The primary goal of creating ASDs and co-crystals is to improve the solubility and dissolution rate of poorly water-soluble drugs like Rosuvastatin. jpsionline.comnih.govnih.gov
Amorphous Solid Dispersions: By dispersing Rosuvastatin in hydrophilic carriers such as polyethylene glycol (PEG) 6000, Polyvinylpyrrolidone (PVP) K30, or Eudragit® EPO, its solubility can be significantly increased. mdpi.comjpsionline.comasianpubs.org Studies have shown that solid dispersions of Rosuvastatin can lead to a substantial increase in dissolution rate, with some formulations releasing over 90% of the drug in a short time. mdpi.comjpsionline.com The transformation of the drug into an amorphous state within the dispersion is confirmed by techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD), which show the disappearance of the drug's characteristic crystalline peaks. mdpi.comnih.gov
Co-crystal Strategies: Co-crystallization involves combining the active pharmaceutical ingredient with a co-former molecule in a specific stoichiometric ratio within a crystal lattice. nih.govnih.gov This crystal engineering approach can modify the physicochemical properties of the drug without altering its chemical structure. turkjps.org Rosuvastatin calcium co-crystals formed with co-formers like L-asparagine, sorbitol, or vanillin have demonstrated enhanced solubility and dissolution rates—in some cases, almost two-fold higher than the parent drug. nih.govnih.govturkjps.org The formation of new crystalline forms with unique properties is verified through PXRD, DSC, and spectroscopic analyses. nih.govnih.gov
Advanced Formulation Strategies for Enhanced Dissolution and Controlled Release
Beyond polymorphism and ASDs, other advanced formulation strategies have been developed to optimize the delivery of Rosuvastatin.
Enhanced Dissolution Formulations:
Liquisolid Compacts: This technique involves converting a liquid medication (a solution or suspension of the drug in a non-volatile solvent) into a dry, non-adherent, and compressible powder by blending with selected carriers and coating materials. This method has been shown to significantly increase the drug's wetting properties and surface area, leading to higher dissolution rates compared to conventional tablets. nih.gov
Fast-Dissolving Films: Formulating Rosuvastatin as a fast-dissolving film (FDF) can lead to rapid disintegration and complete dissolution within minutes. nih.gov This is achieved by dispersing the drug in a water-soluble polymeric matrix. nih.govnih.gov
Stabilized Immediate-Release Tablets: The use of excipients like tribasic calcium phosphate (B84403) has been shown to chemically stabilize Rosuvastatin in immediate-release tablets. These formulations maintain good mechanical properties and achieve rapid dissolution, with over 85% of the drug dissolving within 15 minutes. tandfonline.com
Controlled and Sustained Release Formulations:
Matrix Tablets: To prolong the drug's therapeutic effect, sustained-release matrix tablets have been developed using polymers like Hydroxypropyl Methylcellulose (HPMC) and ethylcellulose. indexcopernicus.com These polymers form a gel-like matrix upon contact with gastrointestinal fluids, controlling the rate of drug release over an extended period. indexcopernicus.com Floating matrix tablets have also been designed to increase the gastric residence time of the drug. core.ac.uk
Nanovesicular Systems: Encapsulating Rosuvastatin in nanocarriers such as solid lipid nanoparticles (SLNs) and nanostructured lipid carriers (NLCs) can enhance its solubility and provide a sustained-release profile. mdpi.com These lipid-based nanoparticles can release the drug for up to 72 hours. mdpi.com
Press-Coated Tablets: Time-controlled pulsatile release can be achieved using press-coated tablets. This involves a core tablet containing the drug, which is then coated with a layer of polymers like HPMC or Eudragit. The coating is designed to delay drug release for a specific period. researchgate.net
Computational and Theoretical Chemistry Studies
Molecular Docking and Binding Affinity Predictions for Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies have been crucial in understanding how rosuvastatin (B1679574) interacts with its primary target, 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase, as well as other proteins like human serum albumin (HSA).
Research has shown that rosuvastatin possesses a high affinity for the active site of HMG-CoA reductase, which is attributed to a greater number of binding interactions compared to some other statins. nih.gov Quantum biochemistry studies using density functional theory (DFT) have been employed to estimate the interaction energy, revealing that rosuvastatin is one of the most strongly bound inhibitors of HMG-CoA reductase. nih.gov The binding is driven by a combination of hydrogen bonds, van der Waals forces, and hydrophobic interactions. nih.gov Uniquely among several statins, the binding affinity of rosuvastatin is predominantly driven by a favorable enthalpy change, which constitutes about 76% of the total binding energy at 25°C. nih.gov
Docking studies have identified key amino acid residues in the HMG-CoA reductase active site that interact with rosuvastatin. These include Arg590, Lys691, and Lys692, among others. mdpi.com In one comparative docking analysis, rosuvastatin was found to form hydrogen bonds with specific residues of the enzyme. chemicalpapers.com
Beyond its primary target, the interaction of rosuvastatin with human serum albumin (HSA), a key transport protein in the blood, has also been investigated. Molecular docking studies indicated that rosuvastatin preferentially binds to sites IB and IIA on HSA, with the complex being stabilized by hydrogen bonds and π-π interactions. nih.gov Surface Plasmon Resonance (SPR) experiments, which measure binding kinetics in real-time, complemented these computational findings, showing a strong interaction with an equilibrium dissociation constant (K_D) of 1.55 × 10⁻⁸ M at 298 K. nih.gov
Table 1: Molecular Docking and Binding Affinity Data for Rosuvastatin
| Biological Target | Methodology | Key Findings | Interacting Residues (HMG-CoA Reductase) | Binding Affinity/Constant |
|---|---|---|---|---|
| HMG-CoA Reductase | Molecular Docking, DFT, Isothermal Titration Calorimetry (ITC) | High binding affinity, predominantly enthalpy-driven. nih.gov One of the most strongly bound inhibitors. nih.gov | Arg590, Lys691, Lys692, K735, R702, R568, E665, D767, D690, E559 mdpi.com | Inhibition Constant (Ki) of ~5 nM (value for Rosuvastatin within the range of 2 to 250 nM for various statins) nih.gov |
| Human Serum Albumin (HSA) | Molecular Docking, Surface Plasmon Resonance (SPR) | Preferential binding to sites IB and IIA, stabilized by H-bonds and π-π interactions. nih.gov | Not applicable | Equilibrium Dissociation Constant (K_D) = 1.55 × 10⁻⁸ M nih.gov |
Quantum Chemical Calculations related to Rosuvastatin Reactivity and Stability
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, reactivity, and stability of rosuvastatin. These methods allow for the calculation of various molecular properties that govern chemical behavior.
Studies have investigated the charge-transfer (CT) reactions of rosuvastatin, which acts as an n-electron donor, with various π-acceptors. Computational molecular modeling, in conjunction with spectrophotometry, has helped to determine the reaction mechanisms and the specific sites of interaction on the rosuvastatin molecule. nih.gov
A significant aspect of rosuvastatin's chemical stability is its propensity to undergo intramolecular esterification between the carboxylate and the δ-hydroxyl group to form rosuvastatin lactone, a major degradation product. chemicalpapers.comresearchgate.net Kinetic studies have shown this equilibrium reaction follows first-order kinetics. chemicalpapers.com Quantum chemical calculations can model the reaction pathway, transition states, and energy barriers for this lactonization process, providing a theoretical basis for its pH and solvent-dependent stability. The formation of the lactone is described as an intramolecular esterification mechanism followed by a proton transfer to the solvent. chemicalpapers.com
Furthermore, DFT is used to calculate global reactivity descriptors, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial parameter that relates to the chemical reactivity and kinetic stability of a molecule. nih.gov These calculations can predict the most likely sites for electrophilic or nucleophilic attack, shedding light on degradation pathways, such as those initiated by oxidation or photolysis. nih.gov For instance, DFT methods were used to determine the favorable sites for labeling rosuvastatin with technetium by analyzing the molecule's natural atomic charges. researchgate.net
Molecular Dynamics Simulations of Compound Interactions (e.g., with Proteins, Solvents, Membranes)
Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the time-dependent behavior of rosuvastatin and its interactions with its environment. These simulations model the movements of atoms and molecules over time, offering insights that are inaccessible through static models. researchgate.net
MD simulations have been used to explore the internal molecular mobility of amorphous rosuvastatin calcium. researchgate.net These studies revealed reorientational dynamics associated with the molecule's four methyl groups and the isopropyl group. researchgate.netbohrium.com Understanding this internal mobility is critical for explaining the physicochemical properties and stability of the amorphous solid state. researchgate.net
The interaction of rosuvastatin with biological membranes has also been a subject of computational study. Using model membranes like palmitoyloleoyl-phosphatidylcholine (POPC) bilayers, simulations have shown that rosuvastatin can intercalate into the lipid-water interface. dntb.gov.ua The precise location and orientation within the membrane can influence its pharmacological activity and interaction with membrane-bound enzymes like HMG-CoA reductase. dntb.gov.uanih.gov
Simulations have also been applied to study the interaction of rosuvastatin with proteins in a solvent environment. These models help refine the understanding of the binding process with HMG-CoA reductase and transport proteins like HSA by accounting for the flexibility of both the ligand and the protein, as well as the explicit role of water molecules in mediating interactions. nih.govresearchgate.net For example, MD simulations can reveal stable, water-mediated contacts between a drug and a protein that are averaged out in static crystal structures. researchgate.net
Crystal Structure Prediction and Polymorph Stability Investigations
The solid-state properties of a pharmaceutical compound are governed by its crystal structure. Rosuvastatin calcium can exist in multiple crystalline forms, known as polymorphs, as well as in an amorphous state. nih.govdntb.gov.ua Each form can exhibit different physicochemical properties, including solubility, stability, and bioavailability.
Several polymorphic forms of rosuvastatin calcium have been identified and characterized, including crystalline forms A, B, B-1, C, and more recently, forms R and S. dntb.gov.uanih.govnih.govnih.gov Form A is a pure crystalline compound, whereas forms B and C are hydrated crystalline forms. nih.govdntb.gov.ua Experimental studies have shown that the hydrated forms B and C are significantly more soluble in water than form A, a property that may enhance their bioavailability. nih.govdntb.gov.ua The amorphous form is characterized by higher solubility but may have lower physical and chemical stability. nih.gov
Computational Crystal Structure Prediction (CSP) methods are increasingly used to explore the landscape of possible crystal structures for a given molecule. These techniques generate and rank a multitude of potential crystal packings based on their lattice energies. CSP can help rationalize why certain polymorphs are observed experimentally while others remain elusive, and can guide experimental screening to find new, potentially more stable or soluble forms. By predicting the set of stable crystal structures, CSP can help "de-risk" the solid form of a pharmaceutical compound by minimizing the chance of an unexpected and problematic polymorph appearing late in development.
Thermogravimetric analysis (TGA) has been used to study the thermal stability of these forms. For example, one study showed that rosuvastatin calcium loses its water of hydration at approximately 100°C and begins to decompose at temperatures above 200°C. The crystalline Form R was found to lose about 5.6% of its mass, corresponding to moisture content, upon heating. nih.gov
Table 2: Known Polymorphic and Amorphous Forms of Rosuvastatin Calcium
| Form Designation | Description | Key Properties/Characteristics |
|---|---|---|
| Amorphous | Non-crystalline solid | Characterized by high solubility but potentially lower physical and chemical stability. nih.gov |
| Form A | Pure crystalline form | Less soluble in water compared to forms B and C. nih.govdntb.gov.ua |
| Form B | Hydrated crystalline form | Much more soluble in water than Form A. nih.govdntb.gov.ua |
| Form B-1 | Dehydrated crystalline compound | A dehydrated version of Form B. nih.govdntb.gov.ua |
| Form C | Hydrated crystalline form | Much more soluble in water than Form A. nih.govdntb.gov.ua |
| Form R | Crystalline form | Characterized by specific PXRD peaks; shows ~5.6% moisture loss in TGA. nih.gov |
| Form S | Crystalline form | Characterized by specific PXRD peaks at about 3.5, 4.2, and 6.8° 2-theta. nih.gov |
Pharmacogenomics and Transporter Biology Mechanistic Studies
Genetic Polymorphisms Influencing Rosuvastatin (B1679574) Transport
The transport of rosuvastatin across cell membranes is a key determinant of its systemic concentration and availability at its site of action. Two transporters, OATP1B1 and BCRP, encoded by the SLCO1B1 and ABCG2 genes respectively, play pivotal roles. escholarship.orgumich.edu
The Solute Carrier Organic Anion Transporter 1B1 (SLCO1B1) gene encodes the organic anion-transporting polypeptide 1B1 (OATP1B1), a transporter located on the basolateral membrane of hepatocytes. researchgate.netnih.gov This transporter is crucial for the hepatic uptake of rosuvastatin from the bloodstream. nih.govnih.gov
Genetic variations in the SLCO1B1 gene can lead to the production of OATP1B1 transporters with decreased function. nih.govclinpgx.org The most studied and clinically relevant single nucleotide polymorphism (SNP) is c.521T>C (rs4149056), which results in an amino acid change (Val174Ala) and reduced transport activity. ahajournals.org Individuals carrying the 'C' allele (genotypes TC or CC) exhibit reduced hepatic uptake of rosuvastatin.
This impaired transport has direct chemical consequences: with less rosuvastatin being taken up by the liver, more remains in the systemic circulation. nih.gov Clinical studies have consistently demonstrated that individuals with SLCO1B1 c.521CC or c.521TC genotypes have significantly higher plasma concentrations of rosuvastatin compared to those with the wild-type c.521TT genotype. ewha.ac.krnih.govgbcbiotech.comchildrensmercy.org Specifically, the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax) are markedly increased. ewha.ac.krnih.govchildrensmercy.org For instance, one study in a Korean population found that the AUC of rosuvastatin was approximately 1.7-fold higher in subjects with the 15/15 genotype (which includes the c.521T>C variation) compared to those with wild-type alleles. ewha.ac.krnih.gov Similarly, a study in children and adolescents showed that RVA AUC was 2.2-fold higher in those with the c.521CC genotype and 1.4-fold higher in those with the c.521TC genotype relative to the c.521TT group. childrensmercy.org
Table 1: Impact of SLCO1B1 c.521T>C Genotype on Rosuvastatin Pharmacokinetics
| Genotype | OATP1B1 Function | Effect on Rosuvastatin AUC | Effect on Rosuvastatin Cmax | Reference |
|---|---|---|---|---|
| c.521TT (Wild-type) | Normal | Normal/Reference Exposure | Normal/Reference Concentration | ewha.ac.krnih.govchildrensmercy.org |
| c.521TC (Heterozygous) | Decreased | ~1.4-fold Increase | ~1.4-fold Increase | childrensmercy.org |
| c.521CC (Homozygous) | Poor | ~1.7 to 2.2-fold Increase | Significantly Increased | ewha.ac.krnih.govchildrensmercy.org |
The ATP-binding cassette sub-family G member 2 (ABCG2) gene encodes the breast cancer resistance protein (BCRP), an efflux transporter. umich.eduahajournals.org BCRP is expressed on the canalicular membrane of hepatocytes and the apical membrane of intestinal cells. ahajournals.orgresearchgate.net It actively transports rosuvastatin and its metabolites into the bile for elimination and also limits its absorption in the gut by pumping it back into the intestinal lumen. researchgate.netmdpi.comnih.gov
A common functional polymorphism in the ABCG2 gene is c.421C>A (rs2231142), leading to a glutamine to lysine (B10760008) amino acid substitution (Gln141Lys). nih.gov This variant results in a BCRP transporter with reduced efflux activity. nih.gov The chemical consequence of this reduced function is a significant increase in the systemic exposure to rosuvastatin. nih.gov This occurs due to a dual effect: increased absorption from the intestine and decreased biliary excretion from the liver. nih.gov
Studies have shown that individuals with the ABCG2 c.421AA genotype have substantially higher rosuvastatin AUC and Cmax values compared to those with the CC genotype. mdpi.comnih.gov A meta-analysis revealed that carriers of the 'A' allele had about a 50% increase in both AUC and Cmax. nih.gov Another study reported that the rosuvastatin AUC was 144% greater in individuals with the c.421AA genotype compared to those with the c.421CC genotype. clinpgx.orgnih.gov This increased systemic exposure is a primary reason why regulatory bodies and consortia like the Clinical Pharmacogenetics Implementation Consortium (CPIC) recommend considering ABCG2 genotype when prescribing rosuvastatin. clinpgx.orgmdpi.com
Table 2: Impact of ABCG2 c.421C>A Genotype on Rosuvastatin Pharmacokinetics
| Genotype | BCRP (ABCG2) Function | Effect on Rosuvastatin AUC | Effect on Rosuvastatin Cmax | Reference |
|---|---|---|---|---|
| c.421CC (Wild-type) | Normal | Normal/Reference Exposure | Normal/Reference Concentration | mdpi.comnih.gov |
| c.421CA (Heterozygous) | Decreased | Increased Exposure | Increased Concentration | nih.gov |
| c.421AA (Homozygous) | Poor | ~1.5 to 2.4-fold Increase | ~1.5 to 2.3-fold Increase | nih.govnih.gov |
Influence of Genetic Variations on Hepatic Uptake and Efflux Mechanisms
The net concentration of rosuvastatin within the hepatocyte—its primary site of action—is a delicate balance between hepatic uptake (influx) and biliary excretion (efflux). Genetic variations in the transporters governing these processes are the most significant predictors of variability in rosuvastatin's systemic exposure. escholarship.orgahajournals.org
The primary influx transporter, OATP1B1 (encoded by SLCO1B1), facilitates the entry of rosuvastatin from the blood into the liver. nih.gov Genetic variants that decrease OATP1B1 function, such as SLCO1B1 c.521T>C, impair this uptake process. nih.gov This leads to lower intrahepatic concentrations and consequently higher concentrations in the systemic circulation. nih.govnih.gov
Conversely, the primary efflux transporter, BCRP (encoded by ABCG2), pumps rosuvastatin from the hepatocyte into the bile. mdpi.com Reduced function variants of ABCG2, like c.421C>A, hinder this efflux. nih.gov This impairment of biliary excretion also contributes to higher systemic rosuvastatin levels. nih.govnih.gov Therefore, individuals carrying reduced-function alleles for both SLCO1B1 and ABCG2 can experience a substantially amplified increase in rosuvastatin exposure, as both the entry into the liver is slowed and the exit is impeded. umich.edu The Clinical Pharmacogenetics Implementation Consortium (CPIC) provides specific recommendations for individuals who have combined poor function genotypes for both SLCO1B1 and ABCG2. clinpgx.org
Regulation of Drug Transporters by Nuclear Receptors and Polymorphisms (e.g., Farnesoid X Receptor (FXR) Polymorphism)
The expression and activity of drug transporters like OATP1B1 and BCRP are regulated by a class of proteins known as nuclear receptors. nih.govnih.gov These receptors act as sensors for various substances, including bile acids and drugs, and can modulate the transcription of transporter genes. nih.govnih.gov
The Farnesoid X Receptor (FXR), encoded by the NR1H4 gene, is a key nuclear receptor activated by bile acids that plays a role in lipid metabolism and the regulation of drug transporters. nih.govnih.gov Research suggests that FXR can regulate the expression of transporters involved in statin disposition. nih.gov A study investigating the functional -1G>T polymorphism in the FXR gene found that it was significantly associated with the LDL-cholesterol response to rosuvastatin. nih.gov Carriers of the T-variant allele showed a greater reduction in LDL-C, which may suggest that this polymorphism influences the expression of hepatic efflux transporters like ABCG2. nih.govnih.gov This finding indicates that the regulatory pathways controlling transporter expression can also be a source of variability in drug response. Furthermore, some in-vitro evidence suggests that rosuvastatin itself, at high concentrations, can activate nuclear receptors, including FXR, potentially influencing its own transport and disposition. nih.gov
Q & A
Q. What analytical methods are commonly validated for quantifying Rosuvastatin(1-) in pharmaceutical formulations and biological matrices?
High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC) are widely used, with method validation focusing on parameters like linearity, accuracy, precision, and sensitivity. For example, stability-indicating HPLC methods can simultaneously quantify Rosuvastatin alongside degradation products or co-administered drugs like Gemfibrozil . Spectrophotometric and spectrofluorometric techniques are also employed for bulk drug analysis, with detection limits validated per ICH guidelines .
Q. How are clinical trials designed to evaluate Rosuvastatin’s efficacy in primary prevention of cardiovascular events?
Trials like the JUPITER study (NCT00239681) used randomized, double-blind, placebo-controlled designs with inclusion criteria targeting populations without hyperlipidemia but elevated high-sensitivity C-reactive protein (hs-CRP). Endpoints included composite outcomes (e.g., myocardial infarction, stroke) and subgroup analyses to ensure consistency across demographics. Statistical power calculations and hazard ratios (e.g., 0.56 for primary endpoints) were critical for early trial termination due to efficacy .
Q. What formulation strategies improve Rosuvastatin’s bioavailability in preclinical models?
Self-nanoemulsifying drug delivery systems (SNEDDS) optimize bioavailability by enhancing solubility and dissolution. Key factors include lipid-based excipients (e.g., Transcutol P, Labrasol) and experimental designs (e.g., central composite design) to optimize globule size, drug release (>85% in 40 minutes), and emulsification time (<40 seconds) .
Advanced Research Questions
Q. How can Quality by Design (QbD) principles be applied to optimize UPLC methods for Rosuvastatin impurity profiling?
Fractional factorial designs evaluate chromatographic factors (e.g., buffer pH, acetonitrile/THF ratios) to separate degradation products. Software like MODDE® models the design space, while validation ensures linearity (R² >0.99) and precision (%RSD <2). This approach minimizes experimental runs and identifies critical method parameters (e.g., pH sensitivity) .
Q. What experimental designs address contradictions in Rosuvastatin’s efficacy between populations (e.g., hemodialysis vs. general cohorts)?
The AURORA trial (NCT00240331) highlighted null effects in hemodialysis patients despite LDL reduction. Advanced analyses should stratify by comorbidities (e.g., chronic inflammation, uremia) and employ covariate-adjusted Cox models to isolate confounding factors. Sensitivity analyses for competing risks (e.g., non-cardiovascular mortality) are essential .
Q. How do systems biology models elucidate Rosuvastatin’s pleiotropic effects on lipid metabolism and inflammation?
Multivariate O2PLS modeling integrates lipidomics and transcriptomics data to identify key metabolites (e.g., diglycerides) modulated by Rosuvastatin. SUS plots visualize shared/unique metabolic pathways, linking drug intervention to reduced hepatic inflammation in atherogenic models .
Q. What methodologies validate physiologically based pharmacokinetic (PBPK) models for Rosuvastatin’s food-effect pharmacokinetics?
GastroPlus™ software simulates postprandial absorption, incorporating parameters like intestinal permeability and solubility. Model validation requires fold-error <2 between predicted and observed plasma concentrations, with sensitivity analysis identifying critical variables (e.g., bile salt concentration) .
Q. How are mixed-effects models used to analyze Rosuvastatin’s impact on cytokine dynamics in traumatic brain injury (TBI)?
Longitudinal cytokine data (e.g., TNF-α, IL-6) are modeled using repeated-measures ANOVA or linear mixed-effects models. Covariates like baseline injury severity and time-dependent drug concentrations are included, with false-discovery-rate adjustments for multiple cytokines .
Methodological Considerations
- Handling Contradictory Clinical Data : Use meta-regression to explore heterogeneity (e.g., LDL thresholds, renal function) across trials .
- Analytical Robustness : Employ Plackett-Burman designs for risk assessment and Monte Carlo simulations to confirm method robustness (Ppk >1.33) .
- Ethical Reporting : Adhere to CONSORT guidelines for clinical trials and ICH Q2(R1) for analytical validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
